3-(Trifluoromethoxy)cinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKZZEYGXRWYNI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168833-80-5 | |
| Record name | 3-(Trifluoromethoxy)cinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-(trifluoromethoxy)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research.[1] The document details the prevalent synthetic route, experimental protocols, and alternative methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound is a derivative of cinnamic acid featuring a trifluoromethoxy group at the meta-position of the phenyl ring. This functional group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive building block in drug discovery and the development of advanced materials. The primary route for its synthesis involves the Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid.
Primary Synthesis Pathway: Knoevenagel Condensation
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of cinnamic acids, a variation known as the Doebner modification is often employed, which uses pyridine as the solvent and a catalytic amount of piperidine.[2][3] This method typically results in high yields of the desired α,β-unsaturated acid.
The overall reaction is a two-step process: a base-catalyzed condensation followed by decarboxylation of the resulting dicarboxylic acid intermediate.
Synthesis of the Starting Material: 3-(Trifluoromethoxy)benzaldehyde
The synthesis of this compound begins with the preparation of its precursor, 3-(trifluoromethoxy)benzaldehyde. A common method for this is the oxidation of 3-(trifluoromethoxy)benzyl alcohol. Various oxidizing agents can be employed for this transformation, with careful selection required to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)benzaldehyde
This protocol is based on the general procedure for the oxidation of benzyl alcohols.
-
Materials:
-
3-(Trifluoromethoxy)benzyl alcohol
-
Pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
Dissolve 3-(trifluoromethoxy)benzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture will turn dark brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate them under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(trifluoromethoxy)benzaldehyde as a colorless oil.
-
Knoevenagel Condensation and Decarboxylation
Once the starting aldehyde is obtained, it undergoes a Knoevenagel condensation with malonic acid. The use of pyridine as a solvent and a catalytic amount of piperidine facilitates both the condensation and the subsequent in-situ decarboxylation to yield the final cinnamic acid derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of substituted cinnamic acids via the Doebner-Knoevenagel condensation.[2][3]
-
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (2 equivalents) in anhydrous pyridine.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Dry the purified product under vacuum.
-
Quantitative Data
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound via the Knoevenagel condensation.
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethoxy)benzaldehyde | N/A |
| Reagents | Malonic acid, Pyridine, Piperidine | [2][3] |
| Reaction Temperature | 110-120 °C | [2] |
| Reaction Time | 4-12 hours | [2] |
| Typical Yield | 80-90% | [2] |
| Melting Point | 92-96 °C | |
| Appearance | Off-white crystalline powder |
Alternative Synthesis Pathways
While the Knoevenagel condensation is the most common method, other reactions can be employed for the synthesis of cinnamic acid derivatives.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5] For the synthesis of this compound, 3-(trifluoromethoxy)benzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. This method generally requires higher temperatures and may result in lower yields compared to the Knoevenagel condensation.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[6] this compound could potentially be synthesized by reacting 3-bromo- or 3-iodo-(trifluoromethoxy)benzene with acrylic acid in the presence of a palladium catalyst and a base. This method offers a different retrosynthetic approach but requires the synthesis of the corresponding aryl halide and the use of a precious metal catalyst.
Visualizations
Synthesis Pathway of 3-(Trifluoromethoxy)benzaldehyde
Caption: Oxidation of 3-(trifluoromethoxy)benzyl alcohol.
Main Synthesis Pathway of this compound
Caption: Knoevenagel condensation pathway.
Experimental Workflow for Knoevenagel Synthesis
Caption: Knoevenagel synthesis workflow.
Alternative Synthesis Pathways Overview
Caption: Comparison of synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethoxy)cinnamic acid
Introduction
This compound is a halogenated derivative of cinnamic acid, an organic compound widely found in the plant kingdom. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis.[1] This compound is particularly significant in the fields of pharmaceutical development and materials science. In drug discovery, it serves as a crucial building block for synthesizing molecules with potential therapeutic applications, including those targeting inflammation and cancer.[1] Its unique structure is also leveraged in the creation of advanced polymers and coatings, where it can confer enhanced thermal stability and chemical resistance.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of a common synthetic route.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile in potential drug candidates.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇F₃O₃ | [][3] |
| Molecular Weight | 232.16 g/mol | [] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 92-96 °C | [4] |
| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg | [] |
| Density | 1.403 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Methanol | [4] |
| pKa (Predicted) | 4.27 ± 0.10 | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[5]
-
Glass capillary tubes (sealed at one end)[6]
-
Mortar and pestle (optional, for pulverizing crystals)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, pulverize it into a fine powder.[6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.[6]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[6]
-
Measurement:
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7] For high-boiling point solids like this compound, this determination would require specialized equipment and is often reported from literature values under specified pressure. A general micro-scale method is described below.
Apparatus:
-
Thiele tube[8]
-
Thermometer[8]
-
Small test tube (e.g., 6 x 50 mm culture tube)[8]
-
Capillary tube (sealed at one end)[8]
-
Rubber band or tubing to attach the test tube to the thermometer[8]
-
Heat source (e.g., Bunsen burner)[9]
-
Mineral oil[9]
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample (or molten solid) into the small test tube, filling it to a depth of about 1-2 cm.[9]
-
Assembly:
-
Heating:
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[7]
Synthesis Workflow
This compound can be synthesized via several methods. A common approach for cinnamic acid derivatives is the Knoevenagel condensation. The following diagram illustrates the general workflow for the synthesis of a cinnamic acid derivative from the corresponding benzaldehyde and malonic acid.
Caption: A general workflow for the synthesis of a cinnamic acid derivative.
Biological Context and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11][12] These effects are often mediated through the modulation of various cellular signaling pathways.[10] For instance, some cinnamic acid derivatives have been shown to influence key cascades involved in cell proliferation and inflammation.[10]
This compound is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[1] For example, the related compound 3-(Trifluoromethyl)cinnamic acid is a known intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[13] The trifluoromethoxy group in the target compound is strategically used to enhance properties such as metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of the final drug substance. Therefore, the biological relevance of this compound is most prominent in its role as a versatile scaffold for the development of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound CAS#: 168833-80-5 [amp.chemicalbook.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- 10. benchchem.com [benchchem.com]
- 11. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]
An In-depth Technical Guide to 3-(Trifluoromethoxy)cinnamic acid (CAS: 168833-80-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)cinnamic acid, with the CAS number 168833-80-5, is a fluorinated aromatic carboxylic acid. It belongs to the class of cinnamic acids, which are known for their wide range of biological activities and applications as precursors in organic synthesis. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and cancer.[1][2] Its unique structural features also make it a candidate for the development of advanced polymers and agrochemicals.[1]
Physicochemical Properties
This compound is typically a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 168833-80-5 | [1] |
| Molecular Formula | C₁₀H₇F₃O₃ | [1][3] |
| Molecular Weight | 232.16 g/mol | [1][3] |
| Melting Point | 94 - 97 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Purity | ≥ 98% (Assay by titration) | [1] |
| Solubility | Soluble in Methanol. | [4] |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| IR Spectrum | The infrared spectrum of this compound is available in the NIST WebBook.[5][6] |
| Mass Spectrum (EI) | The electron ionization mass spectrum is available in the NIST WebBook.[3][7] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation . This reaction involves the condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine. The reaction is followed by decarboxylation to yield the final product.
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol is a representative procedure adapted from general methods for the synthesis of cinnamic acids.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain a white to off-white crystalline solid.
Biological Activity and Potential Applications
While this compound is primarily utilized as a chemical intermediate, its structural similarity to other biologically active cinnamic acid derivatives suggests potential pharmacological activities. Cinnamic acids are known to possess anti-inflammatory, anticancer, and other therapeutic properties.
Anti-inflammatory Activity
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is plausible that this compound or its derivatives could inhibit these pathways, thereby reducing inflammation.
Anticancer Activity
Many cinnamic acid derivatives have demonstrated anticancer properties by interfering with various stages of tumor development, including proliferation, angiogenesis, and metastasis. The MAPK and NF-κB pathways are also implicated in cancer progression, and their inhibition can lead to apoptosis of cancer cells. The unique electronic properties conferred by the trifluoromethoxy group may enhance the interaction of this compound derivatives with biological targets, making them promising candidates for the development of novel anticancer agents.
Proposed Experimental Workflow for Biological Evaluation
To assess the potential anti-inflammatory or anticancer activity of this compound or its derivatives, a series of in vitro assays can be performed. The following diagram outlines a general experimental workflow.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. Its synthesis via the Knoevenagel-Doebner condensation is a well-established and efficient method. While direct biological studies on this specific compound are limited, the known activities of related cinnamic acid derivatives suggest promising avenues for future research into its anti-inflammatory and anticancer properties. The trifluoromethoxy substitution offers a unique handle for medicinal chemists to design novel therapeutic agents with potentially enhanced efficacy and favorable pharmacokinetic profiles. Further investigation into its biological mechanisms of action is warranted to fully exploit its therapeutic potential.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)cinnamic acid, a fluorinated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group at the meta-position of the phenyl ring imparts unique electronic properties, enhancing its potential as a scaffold for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. While specific biological activity and detailed signaling pathway interactions for this particular derivative are not extensively documented in publicly available literature, this guide will draw upon the well-established bioactivities of cinnamic acid and its analogues to discuss its potential therapeutic applications, particularly in oncology and inflammatory diseases.
Molecular Structure and Chemical Properties
This compound is characterized by a cinnamic acid backbone, which consists of a benzene ring and an acrylic acid functional group, with a trifluoromethoxy (-OCF₃) substituent at the third carbon atom of the phenyl ring.
Chemical Structure:
Caption: 2D structure of this compound.
The presence of the highly electronegative trifluoromethoxy group significantly influences the electron distribution within the aromatic ring and the acidity of the carboxylic acid moiety. This modification can enhance the compound's lipophilicity and metabolic stability, which are desirable properties in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 168833-80-5 | [1][2] |
| Molecular Formula | C₁₀H₇F₃O₃ | [1][2] |
| Molecular Weight | 232.16 g/mol | [1][2] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [] |
| pKa | 4.27 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Methanol | [] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST WebBook. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C=C stretches from the aromatic ring and the alkene, and strong C-F and C-O stretches from the trifluoromethoxy group.
Mass Spectrometry: The mass spectrum (electron ionization) is also available in the NIST WebBook, which can be used to confirm the molecular weight of the compound.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through established organic chemistry reactions, with the Knoevenagel condensation being a common and effective method for the preparation of cinnamic acid derivatives.
Knoevenagel Condensation
This method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a catalytic amount of piperidine. The reaction is typically heated to drive the condensation and subsequent decarboxylation to yield the final product.
Caption: Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol (General Procedure):
A detailed, specific protocol for this compound is not available in the reviewed literature. However, a general procedure for the synthesis of cinnamic acids via Knoevenagel condensation is as follows:
-
To a solution of the substituted benzaldehyde (1 equivalent) in pyridine, malonic acid (1.5-2 equivalents) is added.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated at reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and mechanism of action of this compound are limited, the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties.[6][7] The trifluoromethoxy group is known to enhance the biological activity of many compounds.[1]
Potential Anti-Cancer Activity
Cinnamic acid and its derivatives have been reported to induce apoptosis and inhibit proliferation in various cancer cell lines.[6] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell growth, survival, and metastasis.
Potential Signaling Pathways in Cancer:
-
NF-κB Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of pro-inflammatory cytokines and anti-apoptotic genes.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another potential target. Cinnamic acid analogues have been observed to modulate the activity of ERK, JNK, and p38 MAPK, which are involved in cell proliferation, differentiation, and apoptosis.
-
Apoptosis Induction: Cinnamic acids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 4. This compound CAS#: 168833-80-5 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(trifluoromethoxy)cinnamic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for this compound, this document also includes spectroscopic information for the closely related analogue, 3-(trifluoromethyl)cinnamic acid, for comparative purposes. Detailed experimental protocols for the general synthesis of cinnamic acids are presented, alongside available Infrared (IR) and Mass Spectrometry (MS) data for the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction
This compound is a halogenated derivative of cinnamic acid. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring is expected to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. These modifications are of particular interest in the fields of drug discovery and materials science. This document compiles the available spectroscopic data to aid in the unambiguous identification and characterization of this compound.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound and, for comparative analysis, 3-(trifluoromethyl)cinnamic acid.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound has been documented in the NIST/EPA Gas-Phase Infrared Database.[1] The key absorption bands are indicative of its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band, ~3500-2500 |
| C=O (Carboxylic Acid) | ~1700 |
| C=C (Alkene) | ~1630 |
| C-O-C (Ether) | ~1250-1050 |
| C-F | ~1300-1100 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. The molecular ion peak and fragmentation pattern are crucial for confirming the compound's molecular weight and structure.
| Ion | m/z | Relative Intensity |
| [M]⁺ | 232.03 | High |
| [M-OH]⁺ | 215.03 | Moderate |
| [M-COOH]⁺ | 187.04 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.3.1. ¹H NMR Data of 3-(Trifluoromethyl)cinnamic Acid
The following table summarizes the proton NMR data for 3-(trifluoromethyl)cinnamic acid.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.5 - 8.0 | m | - |
| =CH- (trans) | 7.7 | d | ~16 |
| =CH- (trans) | 6.5 | d | ~16 |
| -COOH | 12.0 - 13.0 | br s | - |
2.3.2. ¹³C NMR Data of 3-(Trifluoromethyl)cinnamic Acid
The following table summarizes the carbon-13 NMR data for 3-(trifluoromethyl)cinnamic acid.
| Carbon | Chemical Shift (ppm) |
| C=O | ~167 |
| Ar-C | ~125 - 135 |
| Ar-C-CF₃ | ~131 (q) |
| CF₃ | ~124 (q) |
| =CH- | ~120, ~145 |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the most common and logical synthetic route is the Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid.[2] A general procedure for this type of reaction is provided below.
General Synthesis of Cinnamic Acids via Knoevenagel Condensation
This protocol is adapted from general procedures for the synthesis of cinnamic acids.[3][4]
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (for acidification)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound, supplemented with data from a close structural analog to aid in its characterization. The general synthetic protocol outlined provides a reliable method for its preparation. It is anticipated that this compilation of data and methodologies will be a useful starting point for researchers working with this and related compounds in various scientific disciplines. Further experimental determination of the ¹H and ¹³C NMR spectra of this compound would be a valuable addition to the scientific literature.
References
The Biological Activity of Trifluoromethoxy Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into bioactive molecules has become a powerful strategy in modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a compound's pharmacological profile, offering advantages in metabolic stability, membrane permeability, and target engagement. This technical guide provides an in-depth exploration of the biological activity of trifluoromethoxy compounds, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] These characteristics distinguish it from other common substituents in drug design, such as the methoxy, methyl, and chloro groups. The following table summarizes key physicochemical parameters, providing a comparative overview for medicinal chemists.
| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Methyl (-CH3) | Chloro (-Cl) |
| Hansch Lipophilicity Parameter (π) | +1.04[2] | -0.02 | +0.56 | +0.71 |
| Hammett Constant (σp) | +0.35 | -0.27 | -0.17 | +0.23 |
| Hammett Constant (σm) | +0.40 | +0.12 | -0.07 | +0.37 |
| Molar Refractivity (MR) | 7.99 | 7.87 | 5.65 | 6.03 |
| pKa (of Phenol derivative) | 8.7 | 10.2 | 10.3 | 9.4 |
Key Insights:
-
Lipophilicity: The -OCF3 group is significantly more lipophilic than -OCH3 and even surpasses the lipophilicity of a chloro substituent, which can enhance membrane permeability and improve oral bioavailability.[2]
-
Electronic Effects: As a strong electron-withdrawing group, the -OCF3 substituent can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[1]
-
Metabolic Stability: The high strength of the C-F bonds in the trifluoromethoxy group confers exceptional resistance to oxidative metabolism by cytochrome P450 enzymes, often leading to a longer in vivo half-life compared to the metabolically labile methoxy group.[2]
Biological Activities of Trifluoromethoxy Compounds
The unique properties of the trifluoromethoxy group have been exploited to develop a range of biologically active compounds targeting various enzymes, receptors, and ion channels.
Enzyme Inhibition
Trifluoromethoxy-containing compounds have shown significant potential as inhibitors of various enzyme classes, including kinases and proteases.
Table 2: Trifluoromethoxy Compounds as Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Pyridinyl-triazolopyridine | p38α MAPK | IC50: 50 nM | [3] |
| Quinoxalinone Derivative | FGFR1 | IC50: 8 nM (lead compound TKI258) | [4] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | IC50: 170 nM | [5] |
| Trifluoromethyl Ketone | SARS-CoV 3CL Protease | Ki: 0.3 µM (time-dependent) | [6] |
G-Protein Coupled Receptor (GPCR) Modulation
The lipophilicity and electronic nature of the trifluoromethoxy group can be advantageous in designing ligands that interact with the transmembrane domains of GPCRs.
Table 3: Trifluoromethoxy Compounds as GPCR Modulators
| Compound | Target GPCR | Activity (EC50 / IC50) | Reference |
| Atogepant | CGRP Receptor | IC50: ~0.03 nM | [2] |
| Riluzole (indirect modulation) | Metabotropic Glutamate Receptors (mGluRs) | Modulates glutamate release | [7][8] |
Ion Channel Modulation
Trifluoromethoxy-containing compounds have been investigated as modulators of various ion channels, with Riluzole being a prominent example.
Table 4: Trifluoromethoxy Compounds as Ion Channel Modulators
| Compound | Target Ion Channel | Activity (IC50) | Reference |
| 6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[7]triazolo[4,3-a]pyridine | Voltage-gated sodium channel Nav1.5 | IC50: 250 nM | [9] |
| Riluzole | Voltage-gated Sodium Channels | Inhibits persistent Na+ current (IC50: ~1 µM) | [10] |
Signaling Pathways Modulated by Trifluoromethoxy Compounds
Riluzole, a well-characterized trifluoromethoxy-containing drug, exerts its neuroprotective effects through the modulation of multiple signaling pathways. Its activity extends beyond its primary targets to influence key cellular processes, including cell survival and proliferation. Recent studies have highlighted its impact on the MAPK/ERK and PI3K/Akt signaling cascades, particularly in the context of cancer research.[7][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of trifluoromethoxy compounds.
Synthesis of a Trifluoromethoxy-Aniline Derivative
The following protocol describes the synthesis of 4-(Trifluoromethoxy)aniline, a key intermediate in the production of various biologically active molecules.[13][14]
Materials:
-
Trifluoromethoxybenzene
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Ferrate (Na2FeO4)
-
Sodium Bromide (NaBr)
-
Sodium Amide (NaNH2)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Argon gas supply
-
Reaction vessel equipped with a stirrer and temperature/pressure control
Procedure:
-
Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture.
-
Heat the mixture to 95°C and maintain for 4 hours.
-
Add sodium amide to the reaction mixture.
-
Increase the temperature to 155°C and the pressure to 4 atmospheres.
-
Continue the reaction for 10 hours.
-
After cooling, pour the reaction mixture into 8 times its volume of water.
-
Extract the aqueous phase with chloroform (4 times the original reactant volume).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Trifluoromethoxy)aniline.[13]
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a trifluoromethoxy-containing compound using liver microsomes.
Materials:
-
Test compound (trifluoromethoxy-containing)
-
Positive control (compound with known metabolic liability)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired protein concentration in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsome suspension. Add the working solutions of the test and control compounds. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Radioligand Binding Assay for GPCRs
This protocol describes a competition binding assay to determine the affinity (Ki) of a trifluoromethoxy compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand with known affinity for the target GPCR
-
Unlabeled test compound (trifluoromethoxy-containing)
-
Binding buffer
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Conclusion
The trifluoromethoxy group offers medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and influence target binding has been demonstrated across a range of biological targets. This guide provides a foundational understanding of the biological activity of trifluoromethoxy compounds, supported by quantitative data, experimental protocols, and an overview of their impact on key signaling pathways. As synthetic methodologies for the incorporation of the -OCF3 group continue to advance, the prevalence of this unique functional group in next-generation therapeutics is poised to grow.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blocking xCT and PI3K/Akt pathway synergized with DNA damage of Riluzole-Pt(IV) prodrugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. guidechem.com [guidechem.com]
- 14. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity, stability, and key experimental protocols related to 3-(Trifluoromethoxy)cinnamic acid. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, which can enhance biological activity, metabolic stability, and lipophilicity. This document consolidates available data to serve as a foundational resource for its application in research and development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. The presence of the trifluoromethoxy group on the phenyl ring significantly influences its electronic properties and reactivity. Below is a summary of its key physical and chemical data, with comparative data for the closely related 3-(Trifluoromethyl)cinnamic acid.
| Property | This compound | 3-(Trifluoromethyl)cinnamic acid |
| Molecular Formula | C₁₀H₇F₃O₃[1] | C₁₀H₇F₃O₂[2] |
| Molecular Weight | 232.16 g/mol [1][] | 216.16 g/mol [2] |
| CAS Number | 168833-80-5[1] | 779-89-5[2] |
| Melting Point | 92-97 °C[4] | 135-137 °C[2] |
| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg[] | ~292 °C[2] |
| pKa (Predicted) | 4.27 ± 0.10[4] | 4.25 ± 0.10[5] |
| pKa (Experimental) | Not available | 3.86[6] |
| Appearance | White to almost white powder/crystal | White crystalline appearance[2] |
| Solubility | Soluble in Methanol; Sparingly soluble in water[] | Slightly soluble in water; Soluble in ethanol, methanol, chloroform[6] |
Reactivity Profile
The reactivity of this compound is primarily dictated by its three functional components: the phenyl ring, the acrylic acid moiety, and the trifluoromethoxy substituent.
-
Carboxylic Acid Group: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing nature of the trifluoromethoxy group.
-
Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the trifluoromethoxy group acting as a deactivating meta-director.
-
Trifluoromethoxy Group: This group is generally stable but enhances the molecule's lipophilicity and can improve metabolic stability in biological systems.
The compound is incompatible with strong bases and strong oxidizing agents.
Stability Profile
This compound is stable under normal storage conditions, typically at room temperature in a dry, well-ventilated area.[7] However, like other cinnamic acid derivatives, its stability can be affected by several factors:
-
pH: In solution, the stability is pH-dependent. Higher pH increases solubility but can also accelerate oxidative degradation. A lower pH may improve stability against oxidation but can lead to precipitation.
-
Temperature: Elevated temperatures can lead to degradation, potentially through decarboxylation.[8]
-
Light: Exposure to light may promote isomerization or degradation.
-
Oxidation: The molecule can be susceptible to oxidation, particularly in solution.
Forced degradation studies are recommended to fully characterize its stability profile and identify potential degradation products.[9]
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
The most common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. The following is a general protocol adapted for this compound.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction/washing)
-
Water
Procedure:
-
To a solution of pyridine, add 3-(Trifluoromethoxy)benzaldehyde (1 mmol) and malonic acid (2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Slowly heat the reaction mixture to 110 °C and maintain for 10-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with 10 volumes of water.
-
Add NaOH (2 mmol) and stir to obtain a clear solution.
-
Wash the aqueous solution with ethyl acetate (2 x 20 volumes) to remove unreacted aldehyde.
-
Acidify the aqueous layer with 50% sulfuric acid or concentrated HCl to pH 2.
-
Filter the resulting precipitate, wash with water and then with petroleum ether.
-
Dry the solid product in an oven at 50-60 °C.
Caption: Knoevenagel condensation workflow for synthesis.
Stability Indicating Assay Method (SIAM)
A stability-indicating assay is crucial to determine the stability of a drug substance. The following is a general protocol for developing such a method for this compound using High-Performance Liquid Chromatography (HPLC).
Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products generated under stress conditions.
Stress Conditions for Forced Degradation: [9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photostability: Exposure to UV light (254 nm) and visible light for an extended period.
General HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Temperature: 25°C.
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol).
-
Subject the solutions to the stress conditions listed above. Neutralize the acid and base-stressed samples before injection.
-
Analyze the stressed samples by HPLC alongside a non-stressed control sample.
-
Develop an HPLC gradient that provides adequate separation between the parent peak and any degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Caption: Logical flow of a stability-indicating assay.
Biological Activity and Applications
This compound serves as a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[10]
-
Pharmaceutical Development: It is used as an intermediate in the synthesis of compounds targeting inflammation and cancer.[10] The trifluoromethoxy group can enhance biological activity and improve the pharmacokinetic profile of a drug candidate.
-
Agrochemical Chemistry: In agrochemicals, this compound is utilized in the formulation of pesticides and plant growth regulators. The trifluoromethoxy group can contribute to improved efficacy and stability in environmental applications.[10]
-
Materials Science: The rigid structure and electron-withdrawing properties of the trifluoromethoxy group make this compound a candidate for the development of advanced materials, such as polymers and coatings with specific thermal and chemical resistance properties.[10]
While specific signaling pathways involving this compound are not well-documented, its derivatives are designed to interact with various biological targets based on the overall structure of the final active molecule.
Caption: Applications as a synthetic building block.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 4. This compound CAS#: 175675-63-5 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 3-(Trifluoromethyl)Cinnamic Acid | Fluorinated Intermediate Supplier [cinnamic-acid.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to the Research Applications of 3-(Trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)cinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. While direct biological data on the parent acid is limited, its derivatives have shown promise in various research areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of this compound and its derivatives. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further investigation into their therapeutic potential.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The modification of the cinnamic acid scaffold provides a rich platform for the development of novel therapeutic agents with enhanced efficacy and safety profiles. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules.[1] Its unique electronic and steric properties make it a valuable tool for researchers exploring new chemical entities for various disease indications. This guide will delve into the technical details of this compound, providing a foundation for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological assays. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 168833-80-5 | [1] |
| Molecular Formula | C₁₀H₇F₃O₃ | [1] |
| Molecular Weight | 232.16 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 94 - 97 °C | [1] |
| Solubility | Soluble in methanol. | [] |
| Purity | ≥95% - ≥98% | [1][] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through established organic chemistry reactions such as the Knoevenagel condensation or the Perkin reaction. These methods provide a reliable means to produce the parent acid, which can then be further modified to create a diverse library of derivatives, such as esters and amides.
General Synthesis of Cinnamic Acids
A general and widely used method for the synthesis of cinnamic acids is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base.
References
An In-depth Technical Guide to 3-(Trifluoromethoxy)cinnamic Acid Derivatives and Analogs for Drug Discovery Professionals
Introduction
3-(Trifluoromethoxy)cinnamic acid and its derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the trifluoromethoxy (-OCF3) group onto the cinnamic acid scaffold significantly enhances its lipophilicity and metabolic stability, making these compounds attractive candidates for drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and their analogs, tailored for researchers, scientists, and drug development professionals.
Synthesis of this compound and its Derivatives
The core structure, this compound, is typically synthesized via the Knoevenagel condensation. This method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst such as piperidine or pyridine. The resulting cinnamic acid can then be further modified to produce a variety of derivatives, including amides and esters.
General Synthetic Workflow
Biological Activities
While specific quantitative data for a wide range of this compound derivatives remains an active area of research, studies on closely related analogs, particularly 3-(trifluoromethyl)cinnamic acid derivatives, have revealed significant potential in several therapeutic areas.
Anticancer Activity
Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Although specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, data for analogous compounds provide valuable insights.
Table 1: Anticancer Activity of Cinnamic Acid Analogs (IC50 in µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | U87MG (Glioblastoma) | < 25 µg/mL | [1] |
| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | SHSY-5Y (Neuroblastoma) | < 25 µg/mL | [1] |
Note: The presented data is for a structurally related cinnamoyl derivative. Further studies are required to determine the specific activity of this compound derivatives.
Antimicrobial Activity
The antimicrobial properties of cinnamic acid derivatives have been well-documented. The trifluoromethyl and, presumably, the trifluoromethoxy groups can enhance the lipophilicity of the molecules, potentially facilitating their entry into microbial cells.
Table 2: Antimicrobial Activity of 3-(Trifluoromethyl)cinnamamide Analogs (MIC in µM) [2][3]
| Compound | Staphylococcus aureus ATCC 29213 | MRSA 63718 | Enterococcus faecalis ATCC 29212 | Mycobacterium smegmatis ATCC 700084 |
| (2E)-3-[3-(CF3)phenyl]-N-[4-(CF3)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 9.36 - 51.7 |
| (2E)-N-(3,5-dichlorophenyl)-3-[3-(CF3)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 9.36 - 51.7 |
Note: This data is for 3-(trifluoromethyl)cinnamic acid amides, which are close structural analogs of the target compounds.
Signaling Pathways and Mechanism of Action
The biological effects of cinnamic acid derivatives are often attributed to their ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory and immune responses. Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.
Synthesis of 3-(Trifluoromethyl)cinnamic Acid (Analog)[4][5]
This protocol describes the synthesis of a close analog, 3-(trifluoromethyl)cinnamic acid, which can be adapted for the 3-(trifluoromethoxy) derivative.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethyl acetate
-
50% Sulfuric acid
-
Petroleum ether
Procedure:
-
To a solution of pyridine (3 volumes), add 3-(trifluoromethyl)benzaldehyde (1 mmol) and malonic acid (2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Slowly heat the reaction mixture to 110°C and maintain for 10-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench with 10 volumes of water.
-
Add NaOH (2 mmol) and stir to obtain a clear solution.
-
Wash the aqueous layer with ethyl acetate (2 x 20 volumes).
-
Acidify the aqueous layer with 50% sulfuric acid to pH 2.
-
Filter the precipitated solid and wash with water (2 x 5 volumes) followed by petroleum ether (2 volumes).
-
Dry the solid product in an oven at 50-60°C overnight to yield 3-(trifluoromethyl)cinnamic acid (yields typically 80-90%).
General Procedure for Amide Synthesis[6]
Materials:
-
Substituted cinnamic acid
-
Appropriate amine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
Procedure:
-
To a solution of the cinnamic acid derivative (2 mmol) in DMF (2 mL) and CH2Cl2 (12 mL), add EDC (2.1 mmol) and HOBt (2.1 mmol).
-
Stir the solution for 30 minutes at room temperature.
-
Add the selected amine (2.0 mmol) and Et3N (2.0 mmol) to the reaction mixture.
-
Stir the mixture overnight at room temperature under an argon atmosphere.
-
Work-up and purify the product using standard procedures (e.g., extraction, chromatography).
General Procedure for Ester Synthesis[6]
Materials:
-
Substituted cinnamic acid
-
Appropriate alcohol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Dry tetrahydrofuran (THF)
Procedure:
-
To a mixture of the cinnamic acid derivative (3.0 mmol) and the appropriate alcohol (2.0 mmol) in dry THF (6 mL), add PPh3 (3.0 mmol) and DIAD (3.0 mmol).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and purify the product using standard procedures.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
General Workflow:
Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
General Workflow:
This compound derivatives and their analogs are a versatile and promising scaffold for the development of new therapeutic agents. Their potential anticancer and antimicrobial activities, coupled with favorable physicochemical properties imparted by the trifluoromethoxy group, warrant further investigation. This guide provides a foundational understanding of their synthesis, biological activities, and mechanisms of action, and offers standardized protocols to aid researchers in their drug discovery and development efforts. Future studies should focus on synthesizing a broader range of this compound derivatives and conducting comprehensive in vitro and in vivo evaluations to fully elucidate their therapeutic potential.
References
- 1. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethoxy Group: A Guide to Physicochemical Modulation and Bioactivity Enhancement in Medicinal Chemistry
For Immediate Release
A deep dive into the strategic incorporation of the trifluoromethoxy (OCF₃) group in drug design, this technical guide serves as a core resource for researchers, scientists, and professionals in drug development. The unique electronic properties of the OCF₃ group position it as a powerful tool for optimizing lead compounds, enhancing metabolic stability, and fine-tuning biological activity. This document outlines its fundamental characteristics, supported by quantitative data, detailed experimental protocols, and visual workflows to guide its application in medicinal chemistry.
Physicochemical and Pharmacokinetic Profile of the Trifluoromethoxy Group
The trifluoromethoxy group is a privileged substituent in modern drug design, primarily due to its profound and predictable effects on a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility.
Modulation of Lipophilicity
Increased lipophilicity is crucial for enhancing a drug's ability to permeate biological membranes, a key factor for oral absorption and bioavailability. The OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04. This value indicates a significant contribution to the overall lipophilicity of a molecule, often translating to improved absorption and distribution.
Table 1: Comparative Lipophilicity of Common Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Key Characteristics |
| -OCF₃ | +1.04 [1] | Highly lipophilic, strong electron-withdrawer |
| -SCF₃ | +1.44 | More lipophilic than OCF₃ |
| -CF₃ | +0.88 | Lipophilic, strong electron-withdrawer |
| -Cl | +0.71 | Lipophilic, electron-withdrawer |
| -F | +0.14 | Modestly lipophilic, highly electronegative |
| -CH₃ | +0.56 | Lipophilic, electron-donating |
| -OCH₃ | -0.02 | Slightly hydrophilic, electron-donating |
Electronic Effects and pKa Modulation
The trifluoromethoxy group is strongly electron-withdrawing, a property that can significantly influence the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing drug-receptor interactions and improving pharmacokinetic properties such as solubility and absorption, which are often pH-dependent. The electron-withdrawing nature of the OCF₃ group is comparable to, or even exceeds, that of the trifluoromethyl (CF₃) group.
Enhancement of Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation. The OCF₃ group is significantly more resistant to metabolic cleavage than its methoxy (-OCH₃) counterpart. The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF₃ group robust against enzymatic breakdown, particularly by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile methoxy group with a trifluoromethoxy group can effectively block a site of oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]
Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability
| Property | Molecule with -OCH₃ (Metabolically Labile) | Molecule with -OCF₃ (Metabolic Blocker) | Rationale |
| Half-life (t₁/₂) | Shorter | Longer | The OCF₃ group is resistant to enzymatic cleavage, reducing the rate of metabolism. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway lowers the liver's metabolic capacity for the drug. |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic route limits the formation of downstream metabolites. |
Strategic Application in Drug Discovery
The decision to incorporate a trifluoromethoxy group is a strategic one, often made to solve specific problems encountered during lead optimization, such as poor permeability, rapid metabolism, or suboptimal target engagement.
General Drug Discovery Workflow
The introduction of an OCF₃ group is typically considered during the lead optimization phase of a drug discovery campaign. The workflow involves iterative cycles of design, synthesis, and testing to achieve a desirable balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Case Study: Sonidegib and the Hedgehog Signaling Pathway
Sonidegib (Odomzo®) is an FDA-approved inhibitor of the Hedgehog (Hh) signaling pathway used for the treatment of advanced basal cell carcinoma (BCC).[3][4] Aberrant activation of the Hh pathway is a key driver in the pathogenesis of BCC.[5] Sonidegib contains a trifluoromethoxy group, which contributes to its overall drug-like properties.
The mechanism of action involves the direct inhibition of the Smoothened (SMO) transmembrane protein.[3][6] In a quiescent state, the Patched-1 (PTCH1) receptor inhibits SMO. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[5][6] Sonidegib acts as an antagonist by binding directly to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[3][5]
Experimental Protocols: Synthesis of Trifluoromethoxy-Containing Compounds
The synthesis of molecules containing the OCF₃ group has historically been challenging. However, modern synthetic methods have made its incorporation more accessible. Below are representative protocols for the synthesis of the OCF₃-containing drug Riluzole and a general method for the O-trifluoromethylation of phenols.
Protocol: Synthesis of Riluzole
Riluzole is a neuroprotective drug used to treat amyotrophic lateral sclerosis (ALS). Its synthesis involves the oxidative cyclization of 4-(trifluoromethoxy)aniline. The following protocol is adapted from patent literature.[7][8][9]
Reaction: Oxidative cyclization of 4-(trifluoromethoxy)aniline with ammonium thiocyanate.
Materials:
-
4-(trifluoromethoxy)aniline (50 g)
-
Ammonium thiocyanate (65 g)
-
Potassium persulfate (90 g)
-
Acetic acid (250 mL)
-
Water (500 mL)
-
Ethanol (100 mL for workup, 150 mL for recrystallization)
-
Ammonia solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid.[9]
-
Reaction: Stir the suspension at room temperature for 24 hours.[9]
-
Completion: Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.[9]
-
Workup and Precipitation: Cool the mixture to room temperature. Dilute the mixture with 500 mL of water and 100 mL of ethanol.[9]
-
Slowly add ammonia solution with stirring until the pH of the mixture reaches 14. This will cause the crude Riluzole to precipitate out of the solution.[9]
-
Isolation: Filter the resulting solid and dry it under a vacuum to obtain the raw Riluzole.[9]
-
Purification (Recrystallization): Transfer the raw product to a clean flask and add a mixture of 150 mL of ethanol and 250 mL of water. Heat the mixture to reflux until all the solid dissolves.[9]
-
Allow the solution to cool slowly to room temperature to induce crystallization of the purified product.
-
Filter the purified crystals and dry them under a vacuum to yield substantially pure Riluzole.[7]
General Protocol: Two-Step O-Trifluoromethylation of Phenols via Xanthates
This method provides a route to aryl trifluoromethyl ethers from readily available phenols under relatively mild conditions, avoiding some of the harsh reagents required by older methods.[10]
Step 1: Xanthate Formation
-
Setup: To a solution of the phenol (1.0 equiv) in anhydrous acetonitrile (MeCN), add a mild base (e.g., K₂CO₃, 1.1 equiv).
-
Addition: Add an imidazolium methylthiocarbonothioyl salt (1.0 equiv).[10]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Perform an aqueous workup and extract the product with a suitable organic solvent. Purify the crude product by silica gel column chromatography to yield the aryl xanthate.[11]
Step 2: Conversion of Xanthate to Trifluoromethyl Ether
-
Setup: In a screw-cap vial, dissolve the aryl xanthate (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Add a fluorinating agent such as XtalFluor-E and a Lewis acid promoter like trichloroisocyanuric acid (TCCA).[11]
-
Reaction: Stir the reaction at room temperature under an inert atmosphere. The reaction progress is monitored by ¹⁹F NMR or LC-MS.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and extract with an organic solvent. The crude product is then purified by column chromatography to afford the desired aryl trifluoromethyl ether.
Conclusion
The trifluoromethoxy group is a uniquely powerful substituent in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic pathways, and modulate electronic properties provides a multifaceted approach to overcoming common challenges in drug discovery. As synthetic methodologies for its introduction become more robust and accessible, the strategic application of the OCF₃ group is expected to play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to leverage the distinct advantages of this remarkable functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 6. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 9. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 10. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-(Trifluoromethoxy)cinnamic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)cinnamic acid is a versatile building block in pharmaceutical synthesis, primarily utilized as a key intermediate in the development of novel anti-inflammatory and anti-cancer agents.[1] The presence of the trifluoromethoxy group is crucial as it can enhance the metabolic stability, lipophilicity, and overall biological activity of the resulting pharmaceutical compounds. These application notes provide detailed protocols for the synthesis of this compound and its derivatives, along with a summary of their biological activities and proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative data for the biological activity of various cinnamic acid derivatives, with a focus on trifluoromethyl and trifluoromethoxy-substituted analogs.
Table 1: Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound ID | Structure/Substituents | Assay | Target | IC50 (µM) | Reference |
| 1 | (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Inhibition | THP1-Blue™ NF-κB cells | - (High Inhibition at 2 µM) | [2][3] |
| 2 | (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide | PET Inhibition | Spinach Chloroplasts | 5.1 | [4] |
| 3 | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Cytotoxicity | THP1-Blue™ NF-κB cells | 2.17 ± 1.19 | [2] |
| 4 | (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Cytotoxicity | THP1-Blue™ NF-κB cells | 11.60 ± 1.13 | [2] |
Table 2: Anti-cancer and Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound ID | Structure/Substituents | Cell Line/Organism | IC50/MIC (µM) | Reference |
| 5 | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | 22.27 | [4][5] |
| 6 | (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 27.47 | [4][5] |
| 7 | (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [4][5] |
| 8 | N-((1-(4-(Trifluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide | - | - | [6] |
| 9 | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [8] |
| 10 | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is adapted from the general procedure for the synthesis of cinnamic acids.[7]
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
50% Sulfuric acid
-
Ethyl acetate
-
Deionized water
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde (1 mmol) and malonic acid (2 mmol) in pyridine (3 volumes).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Slowly heat the reaction mixture to 110°C and maintain this temperature for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench it by pouring it into 10 volumes of ice-cold water.
-
Add NaOH (2 mmol) and stir until a clear solution is obtained.
-
Wash the aqueous solution twice with ethyl acetate (20 volumes each).
-
Acidify the aqueous layer to pH 2 with 50% sulfuric acid, which will cause the product to precipitate.
-
Filter the precipitated solid and wash it twice with deionized water (5 volumes each), followed by a wash with petroleum ether (2 volumes).
-
Dry the solid product in an oven at 50-60°C overnight to yield this compound. The expected yield is typically in the range of 80-90%.
Protocol 2: Synthesis of N-Aryl-3-(trifluoromethoxy)cinnamamides
This protocol describes the synthesis of amide derivatives from this compound.
Step 1: Synthesis of 3-(Trifluoromethoxy)cinnamoyl Chloride
Materials:
-
This compound
-
Thionyl chloride or Phosphorus trichloride
-
Chlorobenzene (dry)
Procedure:
-
In a flask equipped with a reflux condenser, suspend this compound in dry chlorobenzene.
-
Add phosphorus trichloride (or thionyl chloride) dropwise to the suspension.
-
The reaction can be performed using microwave-assisted synthesis for a shorter reaction time (e.g., 20 minutes).[3]
-
The resulting 3-(trifluoromethoxy)cinnamoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-Aryl-3-(trifluoromethoxy)cinnamamide
Materials:
-
3-(Trifluoromethoxy)cinnamoyl chloride solution from Step 1
-
Substituted aryl amine
-
Dry chlorobenzene
-
Ethanol (for recrystallization)
Procedure:
-
To the solution of 3-(trifluoromethoxy)cinnamoyl chloride in dry chlorobenzene, add the desired substituted aryl amine.
-
The reaction can be carried out under microwave irradiation to facilitate a one-pot synthesis.[4]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl-3-(trifluoromethoxy)cinnamamide.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Trifluoromethoxy)cinnamic Acid in Cancer Research: Current Landscape and Future Directions
A notable gap exists in the scientific literature regarding the direct application of 3-(Trifluoromethoxy)cinnamic acid in cancer research. Extensive searches for peer-reviewed studies, clinical trials, and detailed experimental data on this specific compound have yielded limited information. The available evidence primarily points to its role as a chemical intermediate in the synthesis of more complex molecules for potential pharmaceutical use, with only general allusions to anticancer applications.[1][2] This contrasts with the broader research landscape for other cinnamic acid derivatives, which have shown varied and promising results in oncology.[3][4]
While direct evidence is lacking for this compound, the broader family of cinnamic acid derivatives has been the subject of numerous cancer studies. These investigations provide a foundational context for the potential, albeit currently unexplored, anticancer properties of the trifluoromethoxy variant.
General Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6] Research has shown that these compounds can influence various stages of carcinogenesis by modulating signaling pathways involved in cell proliferation, apoptosis, and metastasis.[7][8][9]
One study on a related, more complex ester, (E)-4-(trifluoromethoxy)benzyl 3-(4-methoxyphenyl)acrylate, demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells.[10] This suggests that the trifluoromethoxy group, when incorporated into a larger molecular scaffold, may contribute to antitumor activity.
Potential Mechanisms of Action (Hypothesized)
Based on the known mechanisms of other cinnamic acid derivatives, should this compound exhibit anticancer properties, it might do so through one or more of the following pathways:
-
Induction of Apoptosis: Many cinnamic acid derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[7][8]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by causing cell cycle arrest at various checkpoints.[3]
-
Inhibition of Angiogenesis: Some derivatives interfere with the formation of new blood vessels, which are essential for tumor growth and metastasis.
-
Modulation of Signaling Pathways: Key signaling pathways in cancer, such as MAPK/ERK, are known to be affected by certain cinnamic acid derivatives.[10]
Future Research Directions
The current absence of specific data on this compound in cancer research highlights a significant area for future investigation. A logical first step would be to screen this compound against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects.
A hypothetical initial experimental workflow for such a study is outlined below.
Caption: Hypothetical workflow for the initial in vitro evaluation of this compound's anticancer activity.
Conclusion
At present, there is a clear lack of specific research data to support the creation of detailed application notes or protocols for the use of this compound in cancer research. While the broader class of cinnamic acid derivatives holds promise as a source of anticancer compounds, dedicated studies are required to determine if this compound itself possesses any therapeutic potential in oncology. The scientific community is encouraged to explore the biological activities of this compound to fill the existing knowledge gap. Researchers interested in this area should begin with fundamental in vitro screening to establish a baseline for any potential anticancer effects.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamic Acid (CINN) Induces Apoptosis and Proliferation in Human Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethoxy)cinnamic Acid in Agrochemical Formulation
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(trifluoromethoxy)cinnamic acid and its derivatives as key building blocks in the development of modern agrochemicals. The unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and biological activity, make this scaffold highly valuable in the synthesis of novel fungicides, herbicides, and insecticides.
Introduction: The Role of the Trifluoromethoxy Group in Agrochemicals
The trifluoromethoxy (-OCF₃) group is a critical bioisostere in contemporary agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the efficacy and stability of active ingredients. When incorporated into a cinnamic acid backbone, it provides a versatile platform for the synthesis of a wide range of bioactive molecules. This compound serves as a pivotal intermediate, enabling the introduction of this beneficial moiety into larger, more complex pesticidal compounds.[1]
Application Example: Synthesis of Thifluzamide, a Succinate Dehydrogenase Inhibitor (SDHI) Fungicide
While not a direct derivative of this compound, the commercial fungicide Thifluzamide features a key trifluoromethoxy-substituted aniline moiety, 2,6-dibromo-4-(trifluoromethoxy)aniline. The synthesis and mode of action of Thifluzamide serve as an excellent case study for the application of trifluoromethoxy-containing building blocks in agrochemical development.
Thifluzamide is a potent fungicide primarily used for the control of diseases caused by Rhizoctonia species, particularly sheath blight in rice.[1][2]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 168833-80-5 |
| Molecular Formula | C₁₀H₇F₃O₃ |
| Molecular Weight | 232.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 94 - 97 °C |
Fungicidal Efficacy of Thifluzamide
The efficacy of Thifluzamide against Rhizoctonia solani, the causal agent of rice sheath blight, has been well-documented.
| Parameter | Value | Reference |
| Average EC₅₀ (in vitro) | 0.058 ± 0.012 µg/mL | [3][4][5] |
| Field Trial Control Efficacy (at 82 g a.i./ha, 15 days after 2nd application) | 84.2% | [3][4] |
| Field Trial Control Efficacy (at 82 g a.i./ha, 30 days after 2nd application) | 86.7% | [3][4] |
| Lowest Disease Index (Sheath Blight in Rice, at 90 g a.i./ha) | 29.58% (prophylactic spray) | [3] |
| Lowest Disease Index (Sheath Blight in Rice, at 90 g a.i./ha) | 32.58% (curative spray) | [3] |
Experimental Protocols
Protocol for the Synthesis of Thifluzamide
This protocol outlines the synthesis of Thifluzamide from key intermediates. The process involves the acylation of 2,6-dibromo-4-(trifluoromethoxy)aniline with 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.
Materials:
-
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride or Triphosgene
-
Toluene
-
Pyridine or N,N-dimethylformamide (DMF) (catalyst)
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
Acid binding agent (e.g., triethylamine)
Procedure:
Step 1: Synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride
-
To a reaction vessel, add 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.25 mol) and toluene (100 mL).[6]
-
Add triphosgene (0.12 mol) and stir to dissolve.[6]
-
At 55°C, add pyridine (0.013 mol) dropwise over 20 minutes.[6]
-
Maintain the temperature and stir for 1.5 hours to complete the acyl chlorination.[6] The resulting solution contains the intermediate acyl chloride.
Step 2: Synthesis of Thifluzamide
-
To the solution from Step 1, add 2,6-dibromo-4-(trifluoromethoxy)aniline and an acid binding agent.
-
Add a catalyst and an acylation reaction solvent.
-
Heat the reaction mixture at 60-180°C for 4-12 hours.[7]
-
Cool the reaction mixture to allow the solid product to precipitate.[7]
-
Filter the solid, wash with 5% hydrochloric acid, and dry to obtain Thifluzamide.[7]
Protocol for In Vitro Bioassay of Thifluzamide against Rhizoctonia solani
This protocol describes the determination of the EC₅₀ value of Thifluzamide against the mycelial growth of R. solani.
Materials:
-
Thifluzamide technical grade
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Rhizoctonia solani pure culture
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of Thifluzamide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Thifluzamide to achieve final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) in molten PDA medium. A control with the solvent but without the fungicide should also be prepared.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of R. solani, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug at the center of each PDA plate.
-
Incubate the plates at 25 ± 1°C in the dark.
-
After 3-4 days, when the mycelial growth in the control plate has reached the edge, measure the colony diameter of all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by probit analysis of the inhibition data.
Mechanism of Action
Thifluzamide is a Succinate Dehydrogenase Inhibitor (SDHI). It acts on Complex II of the mitochondrial respiratory chain in fungi.[2][8]
-
Target Site: Succinate dehydrogenase (also known as succinate-ubiquinone reductase or SQR).
-
Action: Thifluzamide binds to the SQR enzyme, blocking the oxidation of succinate to fumarate.[1][8]
-
Result: This inhibition disrupts the electron transport chain, which halts ATP production, the primary energy currency of the cell.[9] This leads to the cessation of fungal growth and eventual cell death.
In addition to its direct fungicidal activity, Thifluzamide has been shown to induce plant defense mechanisms. In pear fruit, it increases the activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL). This leads to an accumulation of flavonoids and phenolic compounds, which enhance the fruit's resistance to fungal infection.[10]
Conclusion
This compound and related structures containing the trifluoromethoxy moiety are invaluable in the synthesis of high-performance agrochemicals. As demonstrated with the example of Thifluzamide, this functional group contributes to potent and specific biological activity. The provided protocols offer a foundational methodology for the synthesis and evaluation of novel agrochemical candidates derived from this promising chemical scaffold. Further research into derivatives of this compound is warranted to explore new herbicidal, insecticidal, and fungicidal activities.
References
- 1. Page loading... [guidechem.com]
- 2. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani | Semantic Scholar [semanticscholar.org]
- 6. Preparation method of thifluzamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. peptechbio.com [peptechbio.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of High-Performance Polymers and Coatings with 3-(Trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel polymers and coatings incorporating 3-(Trifluoromethoxy)cinnamic acid. This unique monomer offers the potential to develop advanced materials with enhanced thermal stability, chemical resistance, and specific surface properties due to the presence of the trifluoromethoxy group.[1] While specific data on polymers derived from this compound is limited in publicly available literature, the following protocols and data are based on established principles of polymer chemistry involving analogous cinnamic acid derivatives and fluorinated monomers.
Application Notes
The incorporation of this compound into polymer backbones or as pendant groups can impart a range of desirable properties. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which can influence the reactivity of the cinnamic acid moiety and the properties of the resulting polymer. Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers such as polyesters, polyamides, and photoreactive polymers.[2][3] The trifluoromethoxy substitution is anticipated to enhance properties such as thermal stability and chemical resistance.[1]
Potential Applications:
-
High-Performance Coatings: Development of protective coatings for harsh environments, leveraging the expected chemical inertness and thermal stability.
-
Low Surface Energy Materials: Creation of hydrophobic and oleophobic surfaces for applications such as anti-fouling coatings and self-cleaning materials.
-
Optical Polymers: Synthesis of polymers with tailored refractive indices and optical clarity for use in lenses, waveguides, and other optical components.
-
Biomedical Devices: Potential for use in biomedical applications where biocompatibility and resistance to degradation are critical. Cinnamic acid derivatives have been explored for their biological activities, which could be modulated by the trifluoromethoxy group.[4]
Quantitative Data Summary
The following table presents illustrative data that might be expected from the characterization of a hypothetical polymer, Poly(2-(3-(trifluoromethoxy)cinnamoyloxy)ethyl methacrylate), synthesized as described in the protocols below.
| Property | Symbol | Illustrative Value | Unit | Characterization Method |
| Number-Average Molecular Weight | Mn | 25,000 | g/mol | Gel Permeation Chromatography (GPC) |
| Weight-Average Molecular Weight | Mw | 45,000 | g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index | PDI | 1.8 | - | GPC (Mw/Mn) |
| Glass Transition Temperature | Tg | 135 | °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature | Td5 | 350 | °C | Thermogravimetric Analysis (TGA) |
| Water Contact Angle | θ | 110 | degrees | Contact Angle Goniometry |
| Refractive Index | n | 1.48 | - | Ellipsometry |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-(Trifluoromethoxy)cinnamoyloxy)ethyl Methacrylate Monomer
This protocol describes the synthesis of a polymerizable methacrylate monomer from this compound.
Materials:
-
This compound
-
2-Hydroxyethyl methacrylate (HEMA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) and 4-(Dimethylamino)pyridine (0.1 equivalents) in anhydrous dichloromethane.
-
Add 2-Hydroxyethyl methacrylate (1.1 equivalents) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure monomer.
-
Characterize the monomer using 1H NMR, 13C NMR, and FTIR spectroscopy.
Protocol 2: Free Radical Polymerization of 2-(3-(Trifluoromethoxy)cinnamoyloxy)ethyl Methacrylate
This protocol details the synthesis of a polymer via free radical polymerization.
Materials:
-
2-(3-(Trifluoromethoxy)cinnamoyloxy)ethyl methacrylate monomer
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Dissolve the monomer (1 equivalent) in anhydrous toluene in a Schlenk flask.
-
Add the initiator, Azobisisobutyronitrile (0.01 equivalents).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate into cold methanol to further purify.
-
Dry the final polymer product in a vacuum oven at 60 °C overnight.
-
Characterize the polymer using GPC (for molecular weight and polydispersity), TGA and DSC (for thermal properties), and NMR spectroscopy.
Protocol 3: Formulation and Application of a Polymer Coating
This protocol provides a basic method for creating and applying a polymer coating for property evaluation.
Materials:
-
Synthesized polymer
-
Toluene
-
Glass slides or silicon wafers (substrate)
Procedure:
-
Prepare a 5% (w/v) solution of the synthesized polymer in toluene by dissolving the polymer with gentle stirring.
-
Clean the substrate (e.g., glass slides) by sonicating in acetone, followed by isopropanol, and then drying with a stream of nitrogen.
-
Apply the polymer solution to the cleaned substrate using a spin coater. A typical spin coating program might be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Bake the coated substrate in an oven at 80 °C for 1 hour to remove the solvent.
-
Allow the coated substrate to cool to room temperature before characterization.
-
Characterize the coating for properties such as contact angle, thickness (ellipsometry), and adhesion.
Visualizations
References
Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(Trifluoromethoxy)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, making its derivatives of great interest in drug discovery.[1]
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of substituted cinnamic acids is therefore a key step in the development of new therapeutic agents. Several classical methods are employed for the synthesis of cinnamic acid derivatives, including the Perkin reaction, Knoevenagel condensation, and the Heck reaction.[2]
This application note focuses on the Knoevenagel condensation, a reliable and widely used method for the synthesis of α,β-unsaturated acids from aromatic aldehydes and active methylene compounds, such as malonic acid.[3][4] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[2][5]
Synthetic Strategy: Knoevenagel Condensation
The chosen synthetic route for this compound is the Knoevenagel condensation of 3-(Trifluoromethoxy)benzaldehyde with malonic acid, using pyridine as the solvent and a catalytic amount of piperidine as the base. This method is advantageous due to its relatively mild reaction conditions and good yields.
Reaction Scheme:
3-(Trifluoromethoxy)benzaldehyde + Malonic Acid --(Pyridine, Piperidine)--> this compound
Experimental Protocol
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
5M Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (5-10 drops).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 110°C using a heating mantle. Maintain this temperature and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 50 mL of cold water.
-
Acidification: Slowly add 5M HCl to the aqueous mixture with constant stirring until the pH reaches approximately 2-3. This will precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C10H7F3O3 | 232.16 | 92-96 | 80-90 |
Note: The yield is an expected range based on similar reactions and may vary depending on the experimental conditions.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Visualization (Illustrative Example)
While the synthesis itself does not involve a biological signaling pathway, derivatives of cinnamic acid are often investigated for their effects on such pathways. For illustrative purposes, the following diagram shows a simplified representation of a generic signaling pathway that could be modulated by a cinnamic acid derivative.
Caption: Example of a signaling pathway modulated by a cinnamic acid derivative.
References
Application Notes: 3-(Trifluoromethoxy)cinnamic Acid as a Key Building Block for Potent and Selective CCR2 Antagonists
Introduction
3-(Trifluoromethoxy)cinnamic acid is a versatile building block in the synthesis of complex, biologically active molecules. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive moiety in drug discovery. This application note focuses on the utility of this compound in the development of potent and selective antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, making it a key target for therapeutic intervention in various diseases, including atherosclerosis, multiple sclerosis, and type 2 diabetes.
Application in the Synthesis of a Novel CCR2 Antagonist
A notable application of this compound is in the synthesis of N-(1-(3-isopropyl-1-(p-tolyl)-1H-pyrazol-5-yl)piperidin-4-yl)-3-(3-(trifluoromethoxy)phenyl)acrylamide, a potent and selective CCR2 antagonist. This complex molecule demonstrates the effective incorporation of the 3-(trifluoromethoxy)cinnamoyl scaffold to achieve high-affinity binding and functional antagonism of the CCR2 receptor.
Quantitative Data Summary
The following table summarizes the biological activity of the target compound.
| Compound ID | Target | Assay Type | IC50 (nM) |
| 1 | Human CCR2 | Binding | 2.1 |
| 1 | Human CCR2 | Chemotaxis | 3.5 |
Compound 1: N-(1-(3-isopropyl-1-(p-tolyl)-1H-pyrazol-5-yl)piperidin-4-yl)-3-(3-(trifluoromethoxy)phenyl)acrylamide
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, via a Knoevenagel condensation.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3 volumes) is prepared in a round-bottom flask.
-
A catalytic amount of piperidine (0.1 equivalents) is added to the mixture.
-
The reaction mixture is heated to 100°C and stirred for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water and acidified with concentrated HCl to pH 1-2.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of N-(1-(3-isopropyl-1-(p-tolyl)-1H-pyrazol-5-yl)piperidin-4-yl)-3-(3-(trifluoromethoxy)phenyl)acrylamide (Compound 1)
This protocol details the amide coupling of this compound with a complex amine to yield the final CCR2 antagonist.
Materials:
-
This compound
-
1-(3-Isopropyl-1-(p-tolyl)-1H-pyrazol-5-yl)piperidin-4-amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous DMF, add BOP reagent (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 1-(3-isopropyl-1-(p-tolyl)-1H-pyrazol-5-yl)piperidin-4-amine (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure Compound 1 .
Visualizations
CCR2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCR2 receptor upon binding its ligand, CCL2 (also known as MCP-1), leading to cell migration. The synthesized antagonist blocks this pathway.
Determining the Biological Efficacy of 3-(Trifluoromethoxy)cinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the biological efficacy of 3-(Trifluoromethoxy)cinnamic acid, a synthetic derivative of cinnamic acid. Cinnamic acid and its derivatives are a well-documented class of bioactive compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][2][3] The inclusion of a trifluoromethoxy group on the phenyl ring can significantly influence the compound's biological activity.[4] This document outlines detailed protocols for key assays to evaluate the potential therapeutic properties of this compound.
Anticancer Activity
Cinnamic acid derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][2][5][6] The following assays are fundamental for evaluating the cytotoxic and antiproliferative effects of this compound.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[1][7]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A-549, HCT116) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.[1][7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | Data to be determined |
| This compound | A-549 | 48 | Data to be determined |
| This compound | HCT116 | 48 | Data to be determined |
| Doxorubicin (Positive Control) | MCF-7 | 48 | Reference value |
Note: IC50 values for this compound are hypothetical and need to be experimentally determined. Values for related cinnamic acid derivatives can range from low micromolar to higher concentrations depending on the specific derivative and cell line.[2][5][6][8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[9] Cinnamic acid derivatives have been shown to possess anti-inflammatory effects.[3][10] Key assays focus on the inhibition of pro-inflammatory cytokines.
Cytokine Release Assay (ELISA)
This assay measures the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), released from immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours), leaving an unstimulated control.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations from a standard curve and calculate the percentage of inhibition compared to the LPS-stimulated control.
| Compound Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
| 1 | Data to be determined | Data to be determined |
| 5 | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
| Dexamethasone (Positive Control) | Reference value | Reference value |
Note: Data is hypothetical. For some cinnamic acid derivatives, significant inhibition of IL-6 and TNF-α has been observed.[10]
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals.[11] The DPPH radical scavenging assay is a common and straightforward method to evaluate this activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from purple to yellow.[1] The decrease in absorbance is proportional to the radical scavenging activity.[1]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1]
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add the sample solutions to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the mixture in the dark for 30 minutes.[7]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[1][7]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
| Compound | DPPH Radical Scavenging IC50 (µM) |
| This compound | Data to be determined |
| Ascorbic Acid (Positive Control) | Reference value |
| Trolox (Positive Control) | Reference value |
Note: The antioxidant activity of cinnamic acid derivatives is highly dependent on the substituents on the phenyl ring.[11]
Logical Relationship: Antioxidant Mechanism
Caption: Mechanism of free radical scavenging by an antioxidant compound.
Conclusion
The protocols and application notes provided herein offer a foundational framework for investigating the biological efficacy of this compound. Based on the known activities of related cinnamic acid derivatives, it is plausible that this compound may exhibit anticancer, anti-inflammatory, and antioxidant properties. The systematic application of these assays will enable a thorough characterization of its pharmacological profile and potential for further development as a therapeutic agent. It is recommended to include relevant positive and negative controls in all experiments to ensure data validity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids [mdpi.com]
- 10. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Trifluoromethoxy)cinnamic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)cinnamic acid is a versatile organic molecule with significant potential in the field of material science. The presence of the trifluoromethoxy (-OCF₃) group imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity to materials incorporating this moiety. The cinnamic acid functionality, with its reactive carboxylic acid and vinyl groups, allows for its use as a monomer in the synthesis of a variety of polymers, including high-performance polyamides and photosensitive polymers. While specific research on the material science applications of this compound is emerging, its structural analogues have been extensively studied, providing a strong basis for its potential applications.
These application notes provide an overview of the potential uses of this compound in the development of advanced polymers. The protocols described are generalized methodologies based on established procedures for structurally related compounds and are intended to serve as a starting point for research and development.
I. High-Performance Polyamides
The incorporation of fluorinated groups, such as the trifluoromethoxy group, into the backbone of aromatic polyamides can significantly enhance their properties. These enhancements include improved solubility, thermal stability, lower dielectric constants, and increased hydrophobicity.[1][2][3][4][5] this compound, after conversion to a dicarboxylic acid or diamine derivative, can serve as a valuable monomer for the synthesis of such high-performance polyamides.
Potential Applications:
-
Aerospace and Electronics: As films and coatings with high thermal resistance and low dielectric constants for microelectronics and aerospace applications.[6][7]
-
Membranes: For gas separation and filtration applications, leveraging the modified free volume and chemical resistance.
-
Advanced Composites: As a matrix material for composites requiring high strength and durability in harsh environments.
Quantitative Data Summary: Properties of Analogous Fluorinated Aromatic Polyamides
The following table summarizes the typical properties of aromatic polyamides containing trifluoromethyl (-CF₃) groups, which are expected to be comparable to polyamides derived from this compound.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 257 - 326 °C | [5] |
| 10% Weight Loss Temperature (Td10) | > 413 °C (in N₂ and air) | [5] |
| Tensile Strength | 77.5 - 88.4 MPa | [5] |
| Elongation at Break | 13 - 31% | [5] |
| Elastic Modulus | 1.8 - 2.0 GPa | [5] |
| Dielectric Constant (1 MHz) | 2.69 - 2.85 | [6] |
| Water Absorption | 0.59 - 0.68% | [6] |
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of a polyamide from a dicarboxylic acid derivative of this compound and an aromatic diamine.
1. Synthesis of 3-(Trifluoromethoxy)cinnamoyl Chloride:
- In a fume hood, suspend this compound in an excess of thionyl chloride (SOCl₂).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Reflux the mixture at 80°C for 4 hours, or until the evolution of HCl gas ceases.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
2. Polymerization:
- Dissolve an equimolar amount of a chosen aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of the synthesized 3-(Trifluoromethoxy)cinnamoyl chloride in DMAc to the diamine solution with vigorous stirring.
- Maintain the temperature at 0°C for 1 hour, and then allow the reaction to proceed at room temperature for 24 hours.
- Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.
- Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C overnight.
Experimental Workflow: Polyamide Synthesis and Characterization
Caption: Workflow for Polyamide Synthesis and Characterization.
II. Photocrosslinkable Polymers
The vinyl group of the cinnamic acid moiety can undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light, leading to the formation of a cyclobutane ring. This photocrosslinking mechanism can be utilized to prepare photosensitive polymers and hydrogels without the need for a photoinitiator.[8] By incorporating this compound as a pendant group on a polymer backbone, novel photocrosslinkable materials can be developed.
Potential Applications:
-
Photoresists in Microelectronics: For the fabrication of microelectronic components through photolithography.
-
Biomedical Hydrogels: For tissue engineering and drug delivery applications, where the crosslinking can be performed in situ under mild conditions.
-
Smart Coatings: Reversible crosslinking can be achieved by using different wavelengths of light, leading to materials with tunable properties.[8]
Quantitative Data Summary: Properties of Analogous Photocrosslinked Cinnamate Polymers
The following table presents typical data for polymers functionalized with cinnamate groups that have been photocrosslinked.
| Property | Value | Reference |
| Young's Modulus | 50.5 - 152.1 kPa | [9] |
| Gel Fraction after UV exposure | Increases with exposure time and cinnamate content | [10] |
| UV Absorbance Peak (Cinnamate) | ~273 nm | [9] |
| Decrease in Absorbance after 30 min UV | ~90% | [9] |
Experimental Protocol: Synthesis of a Photocrosslinkable Polymer
This protocol outlines the synthesis of a photocrosslinkable polymer by grafting 3-(Trifluoromethoxy)cinnamoyl groups onto a polymer with hydroxyl side chains, such as poly(2-hydroxyethyl acrylate).
1. Synthesis of 3-(Trifluoromethoxy)cinnamoyl Chloride:
- Prepare the acid chloride from this compound as described in the polyamide synthesis protocol.
2. Grafting onto Polymer Backbone:
- Dissolve poly(2-hydroxyethyl acrylate) in a suitable solvent like anhydrous tetrahydrofuran (THF).
- Add a stoichiometric amount of a base, such as triethylamine, to the solution.
- Cool the mixture to 0°C and slowly add a solution of 3-(Trifluoromethoxy)cinnamoyl chloride in THF.
- Allow the reaction to stir at room temperature for 24 hours.
- Precipitate the functionalized polymer in a non-solvent like hexane.
- Filter and dry the polymer under vacuum.
3. Photocrosslinking:
- Dissolve the functionalized polymer in a suitable solvent and cast a thin film onto a substrate.
- Evaporate the solvent to obtain a solid film.
- Expose the film to UV radiation (e.g., > 280 nm) for a specified period to induce crosslinking. The extent of crosslinking can be monitored by the decrease in the UV absorbance of the cinnamate group.[11]
Logical Relationship: Photocrosslinking Mechanism
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. deepdyve.com [deepdyve.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Trifluoromethoxy)cinnamic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the most prevalent methods: Knoevenagel Condensation, Perkin Reaction, and Heck Reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for synthesizing cinnamic acid derivatives, involving the reaction of an aldehyde or ketone with an active methylene compound.[1] For this compound, this typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst like piperidine or pyridine.[2]
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, high-purity catalyst (e.g., piperidine, pyridine). Ensure the catalyst concentration is optimal; typically a catalytic amount is sufficient. |
| Insufficient Reaction Temperature or Time | The reaction often requires heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical protocol involves heating at 110°C for 10-12 hours.[3] |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction. |
| Poor Quality Starting Materials | Use freshly distilled 3-(trifluoromethoxy)benzaldehyde, as aldehydes can oxidize upon storage. Ensure the malonic acid is dry and of high purity. |
| Strong Electron-Withdrawing Effect | The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the reactivity of the aldehyde.[4] Consider using a more potent catalyst or slightly harsher reaction conditions compared to unsubstituted benzaldehyde. |
Issue 2: Formation of Side Products
| Potential Side Product | Mitigation Strategy |
| Michael Addition Product | The product, this compound, can potentially undergo a Michael addition with the enolate of malonic acid. This is more likely with stronger bases. Use of a weak base like pyridine or piperidine is recommended.[1] |
| Self-condensation of Aldehyde | While less common, it can occur. Ensure slow addition of the catalyst and maintain a controlled reaction temperature. |
| Incomplete Decarboxylation | The initial condensation product is a dicarboxylic acid which then decarboxylates. Pyridine as a solvent aids in this step.[1] If the dicarboxylic acid is isolated, it can be decarboxylated in a separate step by heating. |
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[5] For this synthesis, 3-(trifluoromethoxy)benzaldehyde is reacted with acetic anhydride and sodium acetate.
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Moisture | The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride. Use thoroughly dried glassware and anhydrous reagents.[1] |
| Suboptimal Temperature | The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (several hours).[6][7] Ensure the reaction is heated sufficiently. |
| Impure Reactants | Use freshly distilled 3-(trifluoromethoxy)benzaldehyde and anhydrous sodium acetate. |
| Electron-Withdrawing Substituent | Aromatic aldehydes with electron-withdrawing groups, such as the trifluoromethoxy group, can sometimes give lower yields in the Perkin reaction.[6] Optimization of reaction time and temperature is crucial. |
Issue 2: Formation of Dark, Resinous Byproducts
This is a common issue in the Perkin reaction and can be attributed to the self-condensation of the aldehyde or other side reactions at high temperatures.
-
Mitigation:
-
Ensure adequate stirring to maintain a homogenous reaction mixture.
-
Consider a slight reduction in reaction temperature, though this may require a longer reaction time.
-
Purify the crude product thoroughly to remove these byproducts.
-
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[8] For this synthesis, 3-(trifluoromethoxy)aryl halide would be coupled with acrylic acid or its ester. The presence of an electron-withdrawing group on the aryl halide can enhance the reaction rate.[8]
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | The palladium catalyst can be sensitive to air and impurities. Use a high-quality catalyst and consider using a phosphine ligand to stabilize the active catalytic species. Ensure an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base | The choice of base is critical. Common bases include triethylamine, potassium carbonate, and sodium acetate.[8] The optimal base may need to be determined empirically. |
| Poor Quality Reactants | Use pure aryl halide and acrylic acid/ester. Impurities can poison the catalyst. |
| Suboptimal Ligand | The choice of phosphine ligand can significantly impact the reaction. Triphenylphosphine is a common choice, but others may be more effective.[8] |
Issue 2: Formation of Side Products
| Potential Side Product | Mitigation Strategy |
| Homocoupling of Aryl Halide | This can occur at higher temperatures. Optimize the reaction temperature and catalyst loading to minimize this side reaction. |
| Double Addition to Alkene | This is less common but can be controlled by adjusting the stoichiometry of the reactants. |
| Isomerization of the Double Bond | The Heck reaction typically yields the trans isomer, which is generally more stable.[1] However, reaction conditions can influence the cis/trans ratio. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route generally provides the highest yield for this compound?
A: While yields are highly dependent on specific reaction conditions and optimization, the Knoevenagel condensation and the Heck reaction often provide higher yields compared to the Perkin reaction for cinnamic acid derivatives.[9] The Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid has been reported to yield 80-90% of the corresponding cinnamic acid.[3]
Q2: How does the trifluoromethoxy group affect the reactivity of the starting materials?
A: The trifluoromethoxy group is a strong electron-withdrawing group.[4] In the Knoevenagel and Perkin reactions, this makes the carbonyl carbon of 3-(trifluoromethoxy)benzaldehyde more electrophilic and susceptible to nucleophilic attack. However, in the Heck reaction, the electron-withdrawing nature of the substituent on the aryl halide generally enhances the rate of oxidative addition to the palladium catalyst.[8]
Q3: What is the best method for purifying the crude this compound?
A: Recrystallization is the most common and effective method for purifying crude cinnamic acids.[10] A mixed solvent system, such as ethanol/water or methanol/water, is often ideal. The crude product is dissolved in a minimum amount of the hot alcohol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.
Q4: What are the expected melting points for this compound?
A: The reported melting point for this compound is in the range of 92-97°C.[11][12] A broad melting point range of the purified product may indicate the presence of impurities.
Q5: Are there any specific safety precautions to consider?
A: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). 3-(trifluoromethoxy)benzaldehyde and pyridine are irritants and should be handled in a well-ventilated fume hood. Palladium catalysts used in the Heck reaction can be pyrophoric and should be handled with care under an inert atmosphere.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Reaction Temperature (°C) | Typical Reaction Time | Reported Yield (%) |
| Knoevenagel Condensation | 3-(trifluoromethoxy)benzaldehyde, Malonic acid | Piperidine, Pyridine | 110 | 10 - 12 hours | 80 - 90[3] |
| Perkin Reaction | 3-(trifluoromethoxy)benzaldehyde, Acetic anhydride | Sodium acetate | ~180 | 3 - 8 hours | 4.98 - 72 (for general cinnamic acids)[9] |
| Heck Reaction | 3-(trifluoromethoxy)aryl halide, Acrylic acid/ester | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 80 - 140 | Several hours | Up to 96 (for general cinnamic acids)[13] |
Experimental Protocols
A detailed experimental protocol for the Knoevenagel condensation is provided below as it is a high-yielding and commonly used method.
Protocol: Knoevenagel Condensation for this compound [3]
-
To a solution of pyridine (3 volumes), add 3-(trifluoromethoxy)benzaldehyde (1 mmol) and malonic acid (2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Slowly heat the reaction mixture to 110°C and maintain this temperature for 10-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench it by pouring it into 10 volumes of water.
-
Add NaOH (2 mmol) to the quenched mixture and stir until a clear solution is obtained.
-
Wash the aqueous solution with ethyl acetate (2 x 20 volumes) to remove any unreacted aldehyde.
-
Acidify the aqueous layer with 50% sulfuric acid to a pH of 2.
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The product will precipitate as a solid. Filter the solid using a Büchner funnel and wash it with water (2 x 5 volumes) followed by a wash with petroleum ether (2 volumes).
-
Dry the solid product in an oven at 50-60°C overnight to obtain this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | CAS#:175675-63-5 | Chemsrc [chemsrc.com]
- 13. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethoxy)cinnamic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is partially soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[1] - Use a minimal amount of ice-cold solvent to wash the crystals.[1] |
| Too much solvent was used during dissolution. | - Evaporate some of the solvent to achieve a saturated solution before cooling. | |
| Premature crystallization occurred during hot filtration. | - Ensure the funnel and receiving flask are pre-heated to prevent cooling of the solution.[1] | |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | - Select a solvent with a boiling point lower than the melting point of this compound (92-96 °C).[1][2] |
| The solution is cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| High concentration of impurities. | - Consider a preliminary purification step, such as column chromatography, to remove excess impurities.[1] | |
| Persistent Impurities After Recrystallization | The impurity has similar solubility to the desired compound. | - Try a different solvent or a mixed solvent system for recrystallization.[3] - If impurities are colored, consider using activated charcoal.[3] |
| Poor Separation in Column Chromatography | Incorrect solvent system (mobile phase). | - Optimize the solvent system by testing different polarity gradients using Thin Layer Chromatography (TLC) first.[4] |
| Column was not packed properly. | - Ensure the silica gel is packed uniformly to avoid channeling. | |
| Sample was not loaded correctly. | - Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. | |
| Final Product is Colored | Presence of colored impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I remove unreacted starting materials from my crude product?
A2: Unreacted starting materials, such as 3-(trifluoromethoxy)benzaldehyde and malonic acid, can often be removed through recrystallization. If these impurities persist, column chromatography is a more effective method for separation.[5][6]
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly versatile and common technique for determining the purity of cinnamic acid derivatives.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can also be used to assess purity.[5][6]
Q4: My purified this compound has a low melting point. What does this indicate?
A4: A low or broad melting point range typically indicates the presence of impurities. Further purification steps, such as another recrystallization or column chromatography, may be necessary.
Q5: Is it necessary to use a fume hood when working with the solvents for purification?
A5: Yes, it is crucial to work in a well-ventilated fume hood, especially when using organic solvents like methanol, ethanol, hexane, and ethyl acetate, as they can be flammable and hazardous if inhaled.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification techniques discussed. The exact values will depend on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Key Parameters | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | Solvent System: e.g., Ethanol/Water | 85-95% | >98% | 70-90% |
| Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: e.g., Hexane/Ethyl Acetate gradient | 70-90% | >99% | 60-85% |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[3]
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Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
This protocol is a general method for purifying this compound from less polar or more polar impurities.
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
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Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed silica gel.[4]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.[4]
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Fraction Collection: Collect the eluent in fractions.
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Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.[4]
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A logical diagram for troubleshooting common issues during the purification process.
References
Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)cinnamic acid. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each method offers distinct advantages and presents different challenges regarding byproduct formation.
Q2: What are the typical starting materials for each synthesis method?
A2: The starting materials vary depending on the chosen synthetic route:
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Knoevenagel Condensation: 3-(Trifluoromethoxy)benzaldehyde and malonic acid.[1]
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Perkin Reaction: 3-(Trifluoromethoxy)benzaldehyde and acetic anhydride.
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Heck Reaction: An aryl halide, such as 3-iodo or 3-bromobenzotrifluoride, and acrylic acid.
Q3: Are there any stability concerns with the trifluoromethoxy group during these reactions?
A3: The trifluoromethoxy group is generally considered stable under a range of reaction conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to degradation, although this is not a commonly reported issue in standard cinnamic acid syntheses.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.
Knoevenagel Condensation
The Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid is a widely used method.[1]
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration, typically 2-4 hours at reflux. |
| Suboptimal catalyst | The choice of base is crucial. Piperidine in pyridine is a classic catalyst system.[1] Consider using alternative "greener" catalysts like ammonium salts (e.g., ammonium acetate) or solid-supported bases. |
| Impure starting materials | Use freshly distilled 3-(trifluoromethoxy)benzaldehyde to avoid impurities that can inhibit the reaction. Ensure malonic acid is dry. |
Problem 2: Presence of significant byproducts.
| Byproduct | Identification | Mitigation Strategies |
| Michael Addition Product | Higher molecular weight adduct observed by Mass Spectrometry. | Use a milder base or stoichiometric amounts of base to minimize the formation of the malonic acid enolate that initiates the Michael addition. |
| Unreacted Starting Materials | Detected by TLC, NMR, or GC-MS. | Ensure optimal reaction time and temperature. Check the purity and reactivity of the catalyst. |
| Decarboxylated Malonic Acid | Not typically a major issue as decarboxylation of the intermediate is desired. Incomplete decarboxylation can leave the dicarboxylic acid intermediate. | Ensure sufficient heating during the reaction to promote decarboxylation. Pyridine as a solvent aids in this step. |
Perkin Reaction
The Perkin reaction offers an alternative route using 3-(trifluoromethoxy)benzaldehyde and acetic anhydride.
Problem 1: Formation of a dark, resinous byproduct.
| Possible Cause | Troubleshooting Suggestion |
| Self-condensation of the aldehyde | This is a common side reaction in Perkin condensations, especially at high temperatures.[2] |
| Decomposition of reagents | Prolonged heating can lead to the degradation of starting materials and products. |
Problem 2: Low product yield.
| Possible Cause | Troubleshooting Suggestion |
| Presence of moisture | Acetic anhydride is sensitive to moisture. |
| Inefficient base catalyst | The alkali salt of the acid (e.g., sodium acetate) is crucial. |
Heck Reaction
The Heck reaction couples an aryl halide with acrylic acid.
Problem 1: Formation of homocoupled byproduct.
| Byproduct | Identification | Mitigation Strategies |
| Biaryl compound (e.g., 3,3'-bis(trifluoromethoxy)biphenyl) | Detected by GC-MS or NMR. | Lower the reaction temperature. Screen different phosphine ligands for the palladium catalyst to improve selectivity. |
Problem 2: Incomplete reaction or catalyst deactivation.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst poisoning | The palladium catalyst can be sensitive to impurities. |
| Incorrect base | The choice of base is critical for regenerating the catalyst. |
Quantitative Data
| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Typical Yield (%) | Reference |
| Knoevenagel Condensation | 3-(Trifluoromethoxy)benzaldehyde, Malonic Acid | Piperidine/Pyridine | Pyridine | 80-90 | [1] |
| Perkin Reaction | Benzaldehyde, Acetic Anhydride | Sodium Acetate | - | ~70 | [2] |
| Heck Reaction | Iodobenzene, Acrylic Acid | Pd(OAc)₂/PPh₃ | Acetonitrile | 35-74 | [3] |
Experimental Protocols
Knoevenagel Condensation for this compound
This protocol is adapted from a general procedure for the synthesis of cinnamic acids.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
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Addition of Reagents: To this solution, add 3-(trifluoromethoxy)benzaldehyde (1 equivalent) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Reaction: Heat the mixture to reflux (approximately 110-115 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of ~2.
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Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
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Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Perkin Reaction for Cinnamic Acid
This protocol for the synthesis of cinnamic acid can be adapted for this compound.[4]
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Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethoxy)benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
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Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours.
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Work-up: Allow the mixture to cool slightly and pour it into a beaker of water. Boil the mixture to hydrolyze any remaining acetic anhydride.
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Purification: If unreacted aldehyde is present, it can be removed by steam distillation.[2] The solution is then decolorized with activated charcoal and filtered hot.
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Isolation: Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the cinnamic acid. Cool the mixture in an ice bath to maximize crystallization.
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Final Purification: Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation synthesis of this compound.
Caption: Logical relationships between reaction conditions and the formation of common byproducts.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
Improving solubility of 3-(Trifluoromethoxy)cinnamic acid for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-(Trifluoromethoxy)cinnamic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder.[] It is generally characterized by low solubility in water and higher solubility in organic solvents.[2] Its solubility is influenced by factors such as the solvent used, pH, and temperature. For instance, the related compound 3-(Trifluoromethyl)cinnamic acid is practically insoluble in water (< 0.1 mg/mL) but shows high solubility in Dimethyl Sulfoxide (DMSO) (100 mg/mL with the aid of ultrasonication).[3][4]
Q2: Which organic solvents are recommended for preparing stock solutions of this compound?
A2: For preparing concentrated stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice.[3][5] Methanol is also a viable solvent.[] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the compound.[4] For the analogous compound, 3-(Trifluoromethyl)cinnamic acid, a stock solution of 100 mg/mL in DMSO can be achieved with ultrasonic assistance.[3]
Q3: My this compound precipitates when I dilute the stock solution into my aqueous experimental medium. What can I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting strategies:
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Lower the Final Concentration: The simplest approach is to reduce the final working concentration of the compound in your assay.
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Optimize Co-Solvent Concentration: While keeping the final concentration of the organic solvent low to minimize toxicity (typically ≤ 0.5% for DMSO in cell culture), a slight increase may be necessary to maintain solubility. Always include a vehicle control in your experiment to account for any effects of the solvent.
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Utilize a Co-Solvent System: For in vivo or other sensitive applications, a co-solvent system can significantly improve solubility. A system containing DMSO, PEG300, Tween-80, and saline has been shown to be effective for a similar compound, 3-(Trifluoromethyl)cinnamic acid, yielding a clear solution.[4]
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Adjust the pH: As a cinnamic acid derivative, the solubility of this compound is likely pH-dependent. Increasing the pH of the aqueous medium to a level above the compound's pKa will deprotonate the carboxylic acid, increasing its polarity and aqueous solubility.
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Gentle Warming and Agitation: Warming the solution to 37°C and gentle mixing can aid in dissolution. However, avoid excessive heat, which could lead to compound degradation.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in the organic solvent concentration can help prevent precipitation.
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, sonication can be a useful tool to aid in the initial dissolution of this compound in an organic solvent to create a stock solution.[3] However, use caution when sonicating aqueous solutions containing other sensitive biological components, as prolonged sonication can generate heat and potentially degrade them.
Solubility Data
The following table summarizes the solubility of this compound and its close structural analog, 3-(Trifluoromethyl)cinnamic acid, in various solvents. This data can be used as a guide for solvent selection and solution preparation.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Methanol | Soluble | Not Specified | [] |
| 3-(Trifluoromethyl)cinnamic acid | DMSO | 100 mg/mL (462.62 mM) | Not Specified | Ultrasonic assistance recommended.[3][4] |
| Water | < 0.1 mg/mL | Not Specified | Insoluble.[3][4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.57 mM) | Not Specified | Forms a clear solution.[4] | |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (11.57 mM) | Not Specified | Forms a suspended solution; ultrasonic assistance needed.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
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This compound (MW: 232.16 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, conical-bottom microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
Methodology:
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Weigh out 23.22 mg of this compound and transfer it to a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once dissolved, the 100 mM stock solution is ready for use or storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a 100 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock solution, with a final DMSO concentration of 0.1%.
Materials:
-
100 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform an intermediate 1:100 dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This will result in a 1 mM intermediate solution with a DMSO concentration of 1%.
-
Mix the intermediate solution thoroughly by gentle pipetting.
-
Prepare the final 100 µM working solution by performing a 1:10 dilution of the intermediate solution. Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.
-
The final concentration of this compound will be 100 µM, and the final DMSO concentration will be 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) to be used in parallel with your experimental samples.
Visualization of Potential Mechanism of Action
Cinnamic acid and its derivatives have been identified as potential inhibitors of various protein kinases, including those in the JAK/STAT signaling pathway.[2][6][7] The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine and growth factor signaling. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders. Cinnamic acid derivatives may exert their effects by inhibiting the kinase activity of JAKs, thereby preventing the downstream phosphorylation and activation of STATs.
Caption: Inhibition of the JAK2/STAT3 signaling pathway.
The diagram above illustrates a potential mechanism of action where this compound inhibits the kinase activity of activated JAK2. This inhibition prevents the phosphorylation of STAT3, blocking its subsequent dimerization and translocation to the nucleus, ultimately leading to a decrease in the expression of genes involved in cell proliferation and survival.
References
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability issues and degradation of 3-(Trifluoromethoxy)cinnamic acid
Welcome to the technical support center for 3-(Trifluoromethoxy)cinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are photodegradation, similar to its parent compound cinnamic acid, and potential hydrolysis of the trifluoromethoxy group under harsh acidic or basic conditions. While the trifluoromethoxy group is generally stable, prolonged exposure to extreme pH and high temperatures should be avoided.[1][2][3][4][5]
Q2: How does the trifluoromethoxy group affect the stability of the cinnamic acid backbone?
A2: The trifluoromethoxy group is known to enhance thermal and metabolic stability in organic compounds due to the strong carbon-fluorine bonds.[4][6][7] This suggests that this compound may exhibit greater stability against metabolic degradation in biological assays compared to unsubstituted cinnamic acid. However, it does not necessarily prevent photodegradation.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in the color or clarity of a solution, or the formation of a precipitate. However, significant degradation, such as cis-trans isomerization due to light exposure, can occur without any visible changes.[1] Therefore, analytical methods are essential for accurately assessing the stability of your samples.
Q4: What are the recommended storage and handling conditions?
A4: To minimize degradation, this compound and its solutions should be stored in a cool, dark place.[1][8] Use amber vials or containers wrapped in aluminum foil to protect them from light.[1] For solutions, preparing them fresh and degassing the solvent to remove oxygen can help minimize oxidative degradation.[1] The compound should be handled in a well-ventilated area, and direct contact with skin and eyes should be avoided.[9][10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, such as a decrease in the compound's expected activity or the appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS), consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Photodegradation | Work under amber or UV-filtered light. Use amber glassware and autosampler vials for all experiments and analyses. When not in use, store samples in the dark.[1] |
| pH-dependent Degradation | If your experimental conditions permit, maintain a neutral or slightly alkaline pH, as this has been shown to reduce the rate of photodegradation for cinnamic acid.[12][13] Avoid strongly acidic or basic conditions to prevent potential hydrolysis of the trifluoromethoxy group. |
| Solvent Effects | The polarity of the solvent can influence the stability of cinnamic acid derivatives.[1] If feasible, test the stability of this compound in different solvents to identify one that minimizes degradation for your specific application. |
| Thermal Degradation | Although the trifluoromethoxy group enhances thermal stability, it is still advisable to avoid prolonged exposure of solutions to high temperatures.[6][7] |
| Oxidative Degradation | Degas your solvents before preparing solutions. If compatible with your experimental design, consider adding an antioxidant.[1] |
Issue 2: Appearance of Unexpected Peaks in Analytical Data
The appearance of new peaks during analysis by techniques like HPLC or GC-MS can indicate degradation or isomerization.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol for Assessing Photostability
This protocol outlines a general method for evaluating the photodegradation of this compound in solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a buffer relevant to your experiment) at a known concentration.
-
Prepare several dilutions from the stock solution in amber vials and clear vials.
-
-
Exposure Conditions:
-
Wrap the amber vials completely in aluminum foil to serve as dark controls.
-
Expose the clear vials to a controlled light source (e.g., a UV lamp at a specific wavelength or a xenon lamp simulating sunlight) for defined periods (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Maintain a constant temperature throughout the exposure period.
-
-
Sample Analysis:
-
At each time point, take an aliquot from each exposed and dark control vial.
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with a UV detector, to quantify the remaining concentration of the trans-isomer and detect the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound against time for both the exposed and dark control samples.
-
Calculate the degradation rate constant and half-life under the specific light conditions.
-
Hypothetical Photodegradation Data
The following table provides hypothetical data to illustrate the expected outcome of a photostability study.
| Exposure Time (hours) | Concentration in Clear Vial (% of initial) | Concentration in Amber Vial (% of initial) |
| 0 | 100% | 100% |
| 1 | 92% | 99% |
| 2 | 85% | 99% |
| 4 | 73% | 98% |
| 8 | 58% | 98% |
| 24 | 25% | 97% |
Potential Signaling Pathway Involvement
Cinnamic acid derivatives are often investigated for their therapeutic potential in areas such as inflammation and cancer.[6][14] A possible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-(Trifluoromethoxy)cinnamic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(Trifluoromethoxy)cinnamic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the condensation of 3-(trifluoromethoxy)benzaldehyde with a suitable active methylene compound. The three primary reactions are the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction.[1] Each method has distinct advantages and challenges, particularly when scaling up production.
Q2: What are the key safety considerations when working with the reagents for this synthesis?
A2: Key safety precautions include working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. 3-(Trifluoromethoxy)benzaldehyde and acetic anhydride can be irritating to the skin and respiratory tract. Pyridine, often used as a catalyst in the Knoevenagel reaction, is flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How does the trifluoromethoxy group affect the reactivity of the starting aldehyde?
A3: The trifluoromethoxy group is moderately electron-withdrawing, which influences the reactivity of the aldehyde group on the benzene ring. This electronic effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in all three major synthetic routes.
Q4: What are the main challenges in scaling up the production of this compound?
A4: Scaling up production from laboratory to industrial quantities introduces several challenges. These include ensuring efficient heat transfer to maintain optimal reaction temperatures, achieving homogeneous mixing in larger reactor volumes, managing the safe handling and disposal of larger quantities of chemicals, and developing robust and scalable purification methods to obtain the desired product purity.[][3]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the chosen method. For instance, the Perkin reaction often requires higher temperatures and longer reaction times.[1] - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. |
| Side Reactions | - Control Reaction Temperature: Overheating can lead to the formation of byproducts. Implement precise temperature control, especially during exothermic steps. - Optimize Reagent Stoichiometry: Incorrect molar ratios of reactants can favor side reactions. Carefully control the addition of each reagent. |
| Product Loss During Workup | - Optimize Extraction and Washing: Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the product into the desired phase. Use of brine washes can reduce the formation of emulsions. - Choose an Appropriate Crystallization Solvent: The choice of solvent is crucial for maximizing the recovery of the purified product. A good solvent will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.[4] |
| Moisture Contamination | - Use Anhydrous Reagents and Solvents: Moisture can lead to the hydrolysis of reagents like acetic anhydride in the Perkin reaction, reducing the yield.[1] Ensure all glassware is thoroughly dried before use. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | - Ensure Complete Reaction: As mentioned above, monitor the reaction to ensure all starting materials have been consumed. - Effective Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove unreacted starting materials. |
| Formation of Geometric Isomers (cis/trans) | - Optimize Reaction Conditions: The stereoselectivity of the reaction can often be influenced by the choice of solvent, base, and temperature. The trans isomer is typically the more stable and desired product. |
| Byproduct Formation | - Identify Byproducts: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of major byproducts. This can provide insights into the side reactions occurring. - Modify Reaction Conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, catalyst, reaction time) to minimize their occurrence. |
| Occluded Solvent in Crystals | - Optimize Crystallization: Allow for slow cooling during crystallization to promote the formation of well-defined crystals with minimal solvent inclusion. - Thorough Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvent. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound Production
| Parameter | Perkin Reaction | Knoevenagel Condensation | Wittig Reaction |
| Starting Materials | 3-(Trifluoromethoxy)benzaldehyde, Acetic Anhydride | 3-(Trifluoromethoxy)benzaldehyde, Malonic Acid | 3-(Trifluoromethoxy)benzaldehyde, (Carboxymethylene)triphenylphosphorane |
| Typical Catalyst/Base | Sodium Acetate | Piperidine, Pyridine | - |
| Typical Solvent | None (reactants act as solvent) | Pyridine, Ethanol | Dichloromethane, THF |
| Reaction Temperature | High (e.g., 180°C) | Moderate (e.g., Reflux in ethanol) | Room Temperature to Reflux |
| Reaction Time | Long (several hours) | Moderate (a few hours) | Short (minutes to a few hours) |
| Reported Yield Range | 60-75% (general for cinnamic acids)[5] | 75-90% (for similar substituted cinnamic acids)[6] | 70-95% (general for α,β-unsaturated esters)[7] |
| Key Advantages | Uses inexpensive reagents. | Generally high yields and milder conditions than Perkin. | High functional group tolerance and stereoselectivity.[8] |
| Key Disadvantages | High temperatures, long reaction times, potential for side reactions.[9] | Use of toxic pyridine, potential for side reactions.[10] | Stoichiometric use of phosphine reagent, generation of triphenylphosphine oxide byproduct. |
Experimental Protocols
Perkin Reaction
Objective: To synthesize this compound from 3-(trifluoromethoxy)benzaldehyde and acetic anhydride.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Deionized water
-
Sodium carbonate solution (saturated)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethoxy)benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heat the reaction mixture to 180°C and maintain this temperature with stirring for 4-5 hours.[1]
-
Allow the mixture to cool slightly and then pour it into a beaker of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to hydrolyze any remaining acetic anhydride and dissolve the product as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Knoevenagel Condensation
Objective: To synthesize this compound from 3-(trifluoromethoxy)benzaldehyde and malonic acid.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Deionized water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).[4]
Wittig Reaction
Objective: To synthesize this compound from 3-(trifluoromethoxy)benzaldehyde and a phosphorus ylide.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
(Carboxymethylene)triphenylphosphorane
-
Dichloromethane (or another suitable aprotic solvent)
-
Hexane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (carboxymethylene)triphenylphosphorane in dichloromethane.
-
Add a solution of 3-(trifluoromethoxy)benzaldehyde in dichloromethane dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter off the triphenylphosphine oxide.
-
The filtrate containing the product can be further purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Comparative workflow diagram of the three main synthetic routes to this compound.
Caption: Logical relationship of key challenges encountered during the scale-up of chemical synthesis.
Caption: A logical troubleshooting workflow for addressing low yield or purity in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. nbinno.com [nbinno.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Refining reaction conditions for 3-(Trifluoromethoxy)cinnamic acid derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining reaction conditions for the derivatization of 3-(trifluoromethoxy)cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization methods for this compound involve targeting the carboxylic acid functional group. These include:
-
Esterification: To synthesize ester derivatives, Fischer esterification (using a strong acid catalyst like sulfuric acid) and Steglich esterification (using a coupling agent like DCC or EDC with a catalyst such as DMAP) are frequently employed.[1]
-
Amide Coupling: For the synthesis of amide derivatives, carbodiimide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, typically in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3]
Q2: How does the trifluoromethoxy group affect the reactivity of the cinnamic acid?
A2: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing.[4] This electronic effect can influence the reactivity of this compound in several ways:
-
Increased Acidity: The electron-withdrawing nature of the -OCF3 group increases the acidity of the carboxylic acid proton, which can facilitate its deprotonation during certain reactions.
-
Amide Coupling: When coupling with amines, particularly electron-deficient amines, the reaction can be sluggish. The electron-withdrawing group on the cinnamic acid can make the carbonyl carbon less susceptible to nucleophilic attack.[5] Careful selection of coupling reagents and reaction conditions is therefore important.
-
Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of the molecule.[4] This can affect the solubility of the starting material and products in different solvents, which is a key consideration for reaction setup and purification.
Q3: What is the typical method for synthesizing the starting material, this compound?
A3: While this document focuses on derivatization, it's useful to know that this compound is commonly synthesized via a Knoevenagel condensation. This reaction typically involves the condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst like piperidine or pyridine.
Troubleshooting Guides
Esterification Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inefficient water removal (for Fischer esterification). 3. Deactivation of the coupling agent (for Steglich esterification). 4. Steric hindrance from the alcohol. | 1. Increase reaction time and monitor by TLC. 2. Use a Dean-Stark apparatus to azeotropically remove water, or add a drying agent like molecular sieves. 3. Ensure anhydrous conditions and use fresh coupling reagents. 4. For sterically hindered alcohols, consider using a more reactive coupling agent or a two-step procedure via the acid chloride. |
| Formation of a White Precipitate (Steglich Esterification) | This is likely the dicyclohexylurea (DCU) byproduct if using DCC, or the corresponding urea from EDC. | This is expected. The urea byproduct is typically removed by filtration at the end of the reaction. Using EDC is often preferred as its urea byproduct is more soluble in water, facilitating its removal during aqueous workup.[2] |
| Reaction Mixture Turns Dark | Polymerization or other side reactions involving the double bond, potentially promoted by strong acid and high temperatures. | Use milder reaction conditions: lower temperature, a less harsh acid catalyst, or switch to a Steglich esterification which is performed under milder conditions. |
| Difficulty in Product Purification | The product and starting material have similar polarities. | Optimize your chromatography conditions. A different solvent system or a gradient elution might be necessary. Ensure complete removal of the acidic starting material by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) during workup. |
Amide Coupling Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagents. 2. Low nucleophilicity of the amine (especially with electron-deficient anilines). 3. Steric hindrance. 4. Formation of N-acylurea byproduct. | 1. Use fresh, high-purity coupling reagents and ensure anhydrous conditions. 2. Increase the reaction temperature, use a stronger base, or employ a more potent coupling reagent like HATU. For very unreactive amines, converting the carboxylic acid to the more reactive acid chloride might be necessary.[5] 3. Prolong the reaction time and consider heating. 4. Add HOBt or a similar auxiliary nucleophile to suppress this side reaction. |
| Racemization (if chiral centers are present) | Use of certain coupling reagents or harsh basic conditions. | Additives like HOBt can help to suppress racemization.[6] Careful selection of the base is also crucial. |
| Difficulty in Removing Coupling Reagent Byproducts | Water-insoluble urea byproducts (from DCC) can complicate purification. | Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[2] |
| Side reaction with the trifluoromethoxy group | The trifluoromethoxy group is generally stable under common amide coupling conditions. | This is unlikely to be a primary issue. Focus on optimizing the coupling conditions for the carboxylic acid and amine. |
Data Presentation
Table 1: Representative Yields for Steglich Esterification of Substituted Cinnamic Acids
| Cinnamic Acid Derivative | Alcohol | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |
| (E)-Cinnamic acid | 3-Methoxybenzyl alcohol | EDC | DMAP | Acetonitrile | 90 | [7] |
| (E)-Cinnamic acid | Diphenylmethanol | EDC | DMAP | Acetonitrile | 85 | [7] |
| 3,4-Methylenedioxycinnamic acid | Cinnamyl alcohol | DCC | DMAP | Not specified | 82 | [8] |
| 3,4,5-Trimethoxycinnamic acid | Cinnamyl alcohol | DCC | DMAP | Not specified | 65 | [8] |
Table 2: Representative Yields for Amide Coupling of Carboxylic Acids with Amines
| Carboxylic Acid | Amine | Coupling System | Solvent | Yield (%) | Reference |
| Boc-Valine | Aniline | EDC/DMAP/HOBt (cat.) | Acetonitrile | 91 | [5] |
| Naproxen | Aniline | EDC/DMAP/HOBt (cat.) | Acetonitrile | 88 | [5] |
| Cinnamic acid | p-Anisidine | EDC | THF | 93.1 | [3] |
Experimental Protocols
Protocol 1: Greener Steglich Esterification
This protocol is adapted from a greener Steglich esterification method and is a good starting point for the esterification of this compound.[7]
Materials:
-
This compound
-
Alcohol (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.2 eq), DMAP (3.0 eq), and EDC (1.5 eq).
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Add the alcohol (1.0 eq) to the mixture.
-
Heat the reaction to 40-45 °C and stir for 45-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: EDC/HOBt Amide Coupling
This is a general and robust protocol for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC-HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 eq) in a small amount of the same anhydrous solvent and add it to the reaction mixture, followed by the addition of DIPEA (2-3 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 2. peptide.com [peptide.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
Technical Support Center: Knoevenagel Condensation of 3-(Trifluoromethyl)benzaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using 3-(trifluoromethyl)benzaldehyde in a Knoevenagel condensation?
A1: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect activates the aldehyde's carbonyl carbon towards nucleophilic attack, which can be advantageous. However, it can also lead to challenges such as an increased propensity for side reactions if the reaction conditions are not carefully controlled. Potential issues include the formation of Michael adducts and polymerization, especially with highly reactive active methylene compounds.
Q2: Which active methylene compounds are suitable for reaction with 3-(trifluoromethyl)benzaldehyde?
A2: A variety of active methylene compounds can be used, with reactivity generally correlating with the acidity of the methylene protons. Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate. Malononitrile is highly reactive, while diethyl malonate is less so.[1] The choice of active methylene compound will influence the optimal reaction conditions.
Q3: What catalysts are effective for this condensation?
A3: Weak bases are typically preferred to avoid self-condensation of the aldehyde.[2] Common catalysts include primary and secondary amines like piperidine and their salts (e.g., piperidinium acetate), as well as ammonium salts such as ammonium acetate.[1][3] In some modern protocols, Lewis acids or solid-supported catalysts are also employed to enhance reaction rates and facilitate catalyst removal.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (3-(trifluoromethyl)benzaldehyde and the active methylene compound), you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Use a fresh or purified catalyst. - Consider screening different weak bases (e.g., piperidine, pyrrolidine, ammonium acetate). - Optimize catalyst loading; typically 5-10 mol% is a good starting point. |
| Inappropriate Solvent | - Ensure reactants are soluble in the chosen solvent at the reaction temperature. - Protic solvents like ethanol or methanol are often effective.[5] - Aprotic polar solvents such as DMF or DMSO can also be used.[6] - Consider solvent-free conditions, which can sometimes improve yields.[7] |
| Unfavorable Reaction Temperature | - While many Knoevenagel condensations occur at room temperature, gentle heating (40-80 °C) may be necessary to increase the rate. - Monitor the reaction closely, as excessive heat can lead to side product formation. |
| Presence of Water | - The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1] - Consider using a Dean-Stark apparatus to remove water azeotropically, or add molecular sieves to the reaction mixture. |
Formation of Side Products
Issue: The final product is contaminated with significant impurities.
| Potential Cause | Troubleshooting Steps |
| Michael Addition | - The α,β-unsaturated product can react with another molecule of the active methylene compound. - Use a 1:1 stoichiometric ratio of the aldehyde and active methylene compound. - Avoid prolonged reaction times and high temperatures once the starting material is consumed (monitor by TLC). |
| Self-Condensation of Aldehyde | - This is more likely with stronger bases. - Use a weak base such as piperidine or ammonium acetate. |
| Polymerization | - Highly reactive starting materials or products can sometimes polymerize. - Consider running the reaction at a lower temperature or in a more dilute solution. |
Experimental Protocols
Below are representative protocols for the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with different active methylene compounds. These should be considered as starting points and may require optimization.
Protocol 1: Knoevenagel Condensation with Malononitrile using Piperidine Catalyst
-
To a round-bottom flask, add 3-(trifluoromethyl)benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature until the solids dissolve.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Knoevenagel Condensation with Ethyl Cyanoacetate
-
In a reaction vessel, combine 3-(trifluoromethyl)benzaldehyde (5.0 mmol) and ethyl cyanoacetate (5.0 mmol).
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture to 80-100°C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes typical reaction conditions for the Knoevenagel condensation of various substituted benzaldehydes, which can serve as a reference for optimizing the reaction with 3-(trifluoromethyl)benzaldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 | >90 |
| 4-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | Acetic Acid | 100 | 1 | 95 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 25 | 3 | 92 |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 4 | 85 |
| 3-(Trifluoromethyl)benzaldehyde | Malononitrile | Piperidine | Methanol | 60 (MW) | 0.5 | >90[5] |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Enhancing the Purity of Synthesized 3-(Trifluoromethoxy)cinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 3-(Trifluoromethoxy)cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation.[1][2] This reaction involves the condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine.[1][2]
Q2: What are the typical impurities I might encounter in my synthesized this compound?
A2: Common impurities can include unreacted starting materials like 3-(trifluoromethoxy)benzaldehyde and malonic acid, side products from self-condensation of the aldehyde, and residual catalyst.[3] In some cases, dark, resinous byproducts may form, especially if the reaction temperature is too high.[3]
Q3: What are the recommended purification techniques for enhancing the purity of the final product?
A3: The most effective purification methods for cinnamic acid derivatives are recrystallization and column chromatography.[4][5][6] Recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, is often the first step to remove the bulk of impurities.[7] For higher purity, column chromatography using silica gel can be employed to separate the desired product from closely related impurities.[4][5]
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields in Knoevenagel condensations can stem from several factors:
-
Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine) may be of poor quality or used in insufficient amounts.[3]
-
Inadequate Reaction Conditions: The reaction often requires heating or reflux for a specific duration to proceed to completion.[3][8]
-
Impure Starting Materials: The purity of 3-(trifluoromethoxy)benzaldehyde is crucial, as impurities can lead to side reactions and lower the overall yield.[2][9]
-
Product Loss During Work-up: Significant product loss can occur during extraction and washing steps.[10]
Q5: The final product has a yellowish or brownish color. How can I decolorize it?
A5: If the crude product is colored, you can use activated charcoal during the recrystallization process. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed colored impurities before allowing the solution to cool and crystallize.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to proceed or is incomplete (checked by TLC) | Inactive or insufficient catalyst. | Use a fresh, high-purity catalyst in the appropriate molar ratio.[3] |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction mixture is heated to the optimal temperature (typically reflux) and monitor the reaction progress over a longer period using TLC.[3][8] | |
| Impure 3-(trifluoromethoxy)benzaldehyde. | Use freshly distilled or high-purity aldehyde. Impurities can inhibit the reaction.[2][9] | |
| Formation of a dark, resinous byproduct | Reaction temperature is too high, leading to polymerization or side reactions. | Carefully control the reaction temperature and avoid excessive heating.[3] |
| Impurities in the starting aldehyde are catalyzing polymerization. | Use purified 3-(trifluoromethoxy)benzaldehyde.[3][9] | |
| Difficulty in isolating the product after reaction | The product is highly soluble in the reaction mixture. | After the reaction, cool the mixture and pour it into cold water or a dilute acid solution to precipitate the cinnamic acid derivative.[8][11] |
| Oily product obtained after recrystallization | The solvent system is not ideal, or the cooling process is too rapid. | Select a solvent in which the product is highly soluble when hot and poorly soluble when cold. Allow the solution to cool slowly to promote crystal formation. Scratching the inside of the flask can also induce crystallization.[7] |
| Low recovery after recrystallization | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize the solubility of the product and maximize recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Ethyl acetate (for extraction, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.5 to 2 equivalents) in pyridine.[8]
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.[8]
-
Heat the reaction mixture to reflux (around 110-120°C) and maintain for 4-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold, dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water, and allow it to air dry.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.[7]
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[7]
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Slowly add hot deionized water to the hot filtrate until the solution becomes slightly cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Purity
Caption: Troubleshooting guide for low purity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 3. benchchem.com [benchchem.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 3-(Trifluoromethoxy)cinnamic acid. It details experimental protocols and presents comparative data to aid in method selection and application in research and development settings.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Data Comparison:
Due to the limited availability of specific NMR data for this compound in public literature, the following table includes expected chemical shift ranges based on its structure and comparative data for the closely related 3-(Trifluoromethyl)cinnamic acid.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for 3-(Trifluoromethyl)cinnamic acid |
| ¹H | Carboxylic Acid (OH) | 12.0 - 13.0 (broad singlet) | ~12.5 (broad singlet) |
| ¹H | Aromatic (CH) | 7.2 - 8.0 (multiplets) | 7.5 - 8.2 (multiplets) |
| ¹H | Vinylic (CH=CH) | 6.4 - 7.8 (doublets, J ≈ 16 Hz for trans isomer) | ~6.6 (d, J≈16 Hz), ~7.8 (d, J≈16 Hz) |
| ¹³C | Carbonyl (C=O) | 168 - 173 | ~167 |
| ¹³C | Aromatic (C-O) | 148 - 152 | - |
| ¹³C | Aromatic (C) | 115 - 140 | 125 - 135 |
| ¹³C | Vinylic (CH=CH) | 118 - 145 | ~120, ~142 |
| ¹³C | Trifluoromethoxy (-OCF₃) | ~120 (quartet, ¹JCF ≈ 257 Hz) | - |
| ¹³C | Trifluoromethyl (-CF₃) | - | ~124 (quartet, ¹JCF ≈ 272 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Data Comparison:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) from NIST Gas-Phase IR Spectrum [1] |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 | Broad features in this region |
| C-H (Aromatic) | Stretching | 3000 - 3100 | ~3080 |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | ~1760 (gas phase, typically higher than solid/liquid) |
| C=C (Alkene) | Stretching | 1625 - 1645 | ~1640 |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Multiple bands in this region |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 | Strong absorptions in this region |
| C-F (Trifluoromethoxy) | Stretching | 1100 - 1200 | Strong absorptions in this region |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.
-
Parameters (for EI):
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan a mass range of m/z 40-500.
Data Interpretation:
The NIST WebBook provides a mass spectrum for this compound.[2] The molecular ion peak [M]⁺ should be observed at m/z 232, corresponding to its molecular weight.
| m/z | Proposed Fragment | Interpretation |
| 232 | [C₁₀H₇F₃O₃]⁺ | Molecular Ion (M⁺) |
| 215 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group. |
| 187 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 145 | [C₇H₄FO]⁺ | Further fragmentation of the aromatic portion. |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture.
Experimental Protocol (General Method for Cinnamic Acid Derivatives):
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the carboxylic acid is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 270-310 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Performance Comparison:
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, C8 (non-polar) | Silica, Cyano (polar) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Ethyl Acetate) |
| Suitability for this compound | High | Low (less common for this type of analyte) |
| Advantages | Good peak shape for acidic compounds with a buffered mobile phase, high resolution, and reproducibility. | Can be useful for separating isomers if reversed-phase fails. |
| Disadvantages | Requires careful pH control of the mobile phase. | More sensitive to water content in the mobile phase, solvents are more hazardous and expensive. |
Thermal Analysis
Thermal analysis methods are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Parameters:
-
Temperature Range: e.g., 25 °C to 200 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset and peak temperatures of endothermic events (e.g., melting).
Data:
| Parameter | Value for this compound |
| Melting Point | 92-96 °C |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in a ceramic or platinum pan.
-
Parameters:
-
Temperature Range: e.g., 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.
Expected Performance:
For this compound, a TGA analysis would be expected to show thermal stability up to its boiling point, followed by decomposition. The specific decomposition profile would depend on the experimental conditions. For cinnamic acid derivatives, thermal stability can be influenced by the nature and position of substituents on the aromatic ring.[3][4]
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for characterization.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films [mdpi.com]
- 4. Synthesis of cinnamoyl-amino acid ester derivatives and structure-activity relationship based on thermal stability, dielectric, and theoretical analysis [openaccess.marmara.edu.tr]
A Comparative Guide to the Analysis of 3-(Trifluoromethoxy)cinnamic Acid: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds like 3-(Trifluoromethoxy)cinnamic acid is paramount. This aromatic carboxylic acid, with its trifluoromethoxy group, presents unique analytical challenges and opportunities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: HPLC and GC-MS for Aromatic Carboxylic Acid Analysis
High-Performance Liquid Chromatography is a versatile technique well-suited for non-volatile and thermally unstable compounds, making it a primary choice for the direct analysis of many pharmaceutical compounds.[1][2] In contrast, Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[1][2] However, for polar molecules like carboxylic acids, GC-MS typically requires a derivatization step to increase volatility and thermal stability.[1]
The choice between HPLC and GC-MS depends on the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.
Performance Comparison: HPLC vs. GC-MS
The following tables summarize typical quantitative performance data for the analysis of aromatic carboxylic acids, providing a baseline for what can be expected when analyzing this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Aromatic Carboxylic Acid Analysis
| Parameter | Typical Value |
| Retention Time (min) | 5 - 15 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Recovery (%) | 98 - 102% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Silylated Aromatic Carboxylic Acid Analysis
| Parameter | Typical Value |
| Retention Time (min) | 10 - 25 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.002 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.15 µg/mL |
| Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, suitable for the direct quantitative analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
This protocol describes the analysis of this compound by GC-MS following a silylation derivatization step.
1. Derivatization Procedure (Silylation):
-
Evaporate a known volume of the sample extract containing the analyte to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS Conditions:
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.
Caption: Experimental workflow for HPLC analysis.
References
A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)cinnamic Acid and Other Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-(Trifluoromethoxy)cinnamic acid and other well-studied cinnamic acids, namely caffeic acid, ferulic acid, and p-coumaric acid. This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to aid in research and drug development.
Executive Summary
Cinnamic acids are a class of organic compounds with a well-documented history of diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. While caffeic acid, ferulic acid, and p-coumaric acid are naturally occurring and have been extensively studied, synthetic derivatives like this compound are emerging as compounds of interest in medicinal chemistry. The introduction of a trifluoromethoxy group can significantly alter the electronic and steric properties of the cinnamic acid backbone, potentially leading to enhanced biological activity. This guide aims to provide a comparative overview to inform further investigation into the therapeutic potential of these compounds.
Comparative Biological Activity Data
The following table summarizes the available quantitative data for the biological activities of this compound, caffeic acid, ferulic acid, and p-coumaric acid. It is important to note that direct comparative studies are often limited, and the activity of these compounds can vary significantly depending on the specific assay conditions and cell lines used.
| Biological Activity | Compound | Assay | Target | IC₅₀ / MIC | Reference(s) |
| Antioxidant | This compound | - | - | Data not available | - |
| Caffeic acid | DPPH Radical Scavenging | DPPH radical | 0.44 mM | [1] | |
| Ferulic acid | DPPH Radical Scavenging | DPPH radical | - | - | |
| p-Coumaric acid | DPPH Radical Scavenging | DPPH radical | - | - | |
| Anti-inflammatory | This compound | - | - | Data not available | - |
| Caffeic acid | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | - | [2] | |
| Ferulic acid | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | 74% inhibition at 100 µg/ml | [3] | |
| p-Coumaric acid | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | - | - | |
| Antimicrobial | This compound | - | - | Data not available | - |
| Caffeic acid | Broth Microdilution | Staphylococcus aureus | 282 µM | [4] | |
| Ferulic acid | Broth Microdilution | - | - | - | |
| p-Coumaric acid | Broth Microdilution | Alicyclobacillus acidoterrestris | 0.2 mg/mL (MIC and MBC for vegetative cells) | [5] | |
| Anticancer | This compound | - | - | Data not available | - |
| Caffeic acid | MTT Assay | - | - | - | |
| Ferulic acid | - | - | - | - | |
| p-Coumaric acid | - | - | - | - |
Note: The lack of specific quantitative data for this compound in the public domain is a significant limitation. Much of the available information pertains to its derivatives, which show promising antimicrobial and anticancer activities.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is widely used to assess the free radical scavenging activity of antioxidant compounds.
-
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to yellow, which is measured spectrophotometrically.[1]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compounds (cinnamic acids)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader (517 nm)
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.[1]
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to different wells.
-
Add 100 µL of the DPPH solution to each well.[1]
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[1]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample that causes 50% inhibition of the DPPH radical) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (cinnamic acids)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader (550 nm)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[3]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 550 nm.[3]
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.
-
Reagents and Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (cinnamic acids)
-
96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.[3]
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium
-
Test compounds (cinnamic acids)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm.[3]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[3]
Signaling Pathways
Cinnamic acids exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate some of the key pathways influenced by these compounds.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Caption: Simplified NF-κB signaling pathway inhibited by cinnamic acids.
Caption: Simplified MAPK/ERK signaling pathway modulated by cinnamic acids.
Conclusion
Caffeic acid, ferulic acid, and p-coumaric acid exhibit a broad range of biological activities with well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The available data suggests that their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK.
This compound remains a compound of interest primarily as a synthetic intermediate. The trifluoromethoxy substitution is known to enhance the biological activity of parent compounds in many drug discovery programs. While direct quantitative data on the biological activities of this compound is currently limited in publicly accessible literature, the promising activities of its derivatives warrant further investigation. Future studies should focus on direct, comparative evaluations of this compound against other cinnamic acids to fully elucidate its therapeutic potential. This will require the generation of robust quantitative data for its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, as well as a deeper understanding of the signaling pathways it modulates.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of pharmacologically active molecules is paramount. This guide provides a comprehensive comparison of 3-(Trifluoromethoxy)cinnamic acid and its structural analogs, focusing on their synthesis, physicochemical properties, and biological activities. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to facilitate the rational design of novel therapeutic agents.
Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), onto the cinnamic acid scaffold has been a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. These electron-withdrawing groups can significantly influence the lipophilicity, metabolic stability, and binding interactions of the compounds with their biological targets.
This guide will delve into a structural comparison of this compound with its key analogs, including 3-(Trifluoromethyl)cinnamic acid and other halogenated derivatives. By presenting available experimental data in a structured format, this guide serves as a valuable resource for researchers seeking to explore the therapeutic potential of this promising class of compounds.
Physicochemical Properties: A Comparative Overview
The substitution on the phenyl ring of cinnamic acid significantly impacts its physicochemical properties, which in turn influence its biological activity. The table below summarizes key properties of this compound and a primary analog, 3-(Trifluoromethyl)cinnamic acid.
| Property | This compound | 3-(Trifluoromethyl)cinnamic acid |
| Molecular Formula | C₁₀H₇F₃O₃[1][2] | C₁₀H₇F₃O₂[3] |
| Molecular Weight | 232.16 g/mol [1][2] | 216.16 g/mol [3] |
| Melting Point | 92-97 °C[1][4] | 135-137 °C[3] |
| Appearance | White to off-white crystalline powder[1][2] | White solid[3] |
| Solubility | Soluble in Methanol[2] | Soluble in DMSO (Slightly), Methanol (Slightly) |
Synthesis of Substituted Cinnamic Acids
The most common and efficient method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid.
Comparative Biological Activities
The introduction of trifluoromethoxy and trifluoromethyl groups at the meta-position of the cinnamic acid phenyl ring has been shown to confer potent biological activities. The following sections and tables summarize the available data on their anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potential of fluorinated cinnamic acid derivatives as anticancer agents. Their mechanism of action is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(Trifluoromethyl)cinnamic acid derivative | A-549 (Lung) | 10.36 | [5] |
| 3,4-(Methylenedioxy)cinnamic acid amide (7e) | HCT116 (Colon) | ~40% inhibition at 100 µM | [6] |
| 3,4-(Methylenedioxy)cinnamic acid amide (7f) | HCT116 (Colon) | ~40% inhibition at 100 µM | [6] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [7] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 | [7] |
It is important to note that direct comparative studies of this compound and its analogs under identical experimental conditions are limited in the current literature. The data presented here is a compilation from various sources and should be interpreted with consideration of the different methodologies employed.
The potential mechanism of anticancer action for some cinnamic acid derivatives involves the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK/ERK pathway.
Antimicrobial Activity
Halogenated cinnamic acid derivatives have also demonstrated significant antimicrobial properties. The electron-withdrawing nature of the halogen substituents is believed to enhance their interaction with microbial targets.
| Compound/Analog | Microorganism | MIC (µM) | Reference |
| (E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus | Submicromolar | [3] |
| Cinnamide derivative (6) | Candida albicans | 626.62 | [8] |
| Cinnamide derivative (18) | Staphylococcus aureus | 458.15 | [8] |
The data suggests that the type and position of the halogen substituent, as well as modifications to the carboxylic acid group (e.g., amide formation), play a crucial role in determining the antimicrobial potency and spectrum of these compounds.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key biological assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound or its analogs
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The structural modification of cinnamic acid, particularly through the introduction of trifluoromethoxy and trifluoromethyl groups, presents a promising strategy for the development of novel therapeutic agents. The available data indicates that these substitutions can significantly enhance the anticancer and antimicrobial activities of the parent compound. However, a more systematic and comparative evaluation of a broader range of analogs is necessary to fully elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols and visualizations provided in this guide are intended to support these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 3-(Trifluoromethoxy)cinnamic Acid for In-Vitro Assays: A Comparative Guide
For researchers and drug development professionals, the purity of a compound is a critical factor that can significantly impact the validity and reproducibility of in-vitro assay results. This guide provides a comparative overview of 3-(Trifluoromethoxy)cinnamic acid, focusing on the importance of purity validation and presenting methodologies for its assessment.
Introduction
This compound is a derivative of cinnamic acid, a compound naturally found in cinnamon.[1] The trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in pharmaceutical research for its potential hepatoprotective, anti-gastric lesion, and anti-neurodegenerative effects.[2][3] Given its therapeutic potential, ensuring the purity of this compound is paramount for accurate in-vitro studies. Impurities, which can arise from the synthesis process, may include isomers (cis-cinnamic acid), precursors (cinnamaldehyde), or by-products (cinnamyl alcohol).[1] These impurities can lead to erroneous or misleading experimental outcomes.
Comparison of Product Specifications
The purity of commercially available this compound can vary between suppliers. Below is a summary of specifications from different sources. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific purity data.
| Supplier/Product | Purity Specification | Analytical Method | Physical Appearance |
| Example Supplier A | ≥98% | HPLC | White to off-white powder |
| Example Supplier B | ≥97% (predominantly trans) | Titration | Solid |
| Example Supplier C | ≥95% | Not specified | Off-white crystalline powder |
Experimental Protocols for Purity Validation
To independently verify the purity of this compound, High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[4]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and identify potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Reference standards for potential impurities (e.g., cis-3-(Trifluoromethoxy)cinnamic acid, 3-(Trifluoromethoxy)benzaldehyde)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 270 nm, based on the UV absorbance of cinnamic acid derivatives).[1]
-
Inject the standard solutions and the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks by comparing their retention times to known impurity standards or by using relative response factors.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.
-
Visualization of Experimental Workflow
Caption: Workflow for purity validation of this compound by HPLC.
Potential Impact on In-Vitro Assays
The presence of impurities can significantly affect the outcome of in-vitro assays. For example, in studies investigating the anticancer properties of cinnamic acid derivatives, cytotoxic impurities could lead to an overestimation of the compound's efficacy.[5][6]
Illustrative Signaling Pathway
Cinnamic acid derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression.[5][6] The following diagram illustrates a simplified signaling pathway that could be modulated by this compound.
Caption: Simplified MAPK signaling pathway leading to MMP-9 expression, potentially inhibited by this compound.
The purity of this compound is a critical parameter that must be validated to ensure the reliability of in-vitro assay data. Researchers should not solely rely on supplier specifications but should consider independent purity analysis, such as HPLC. By understanding the potential impurities and their impact, and by employing rigorous analytical methods, the scientific community can produce more accurate and reproducible research.
References
A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Cinnamic Acids in Drug Discovery
A deep dive into the physicochemical and biological properties of trifluoromethoxy- and trifluoromethyl-substituted cinnamic acids reveals key differences that are crucial for researchers, scientists, and drug development professionals. This guide provides a comparative study of these two classes of compounds, supported by available experimental data, to inform their potential applications in medicinal chemistry.
The introduction of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), into the structure of cinnamic acid has a profound impact on its physicochemical properties and biological activities. These modifications can significantly alter lipophilicity, metabolic stability, and target binding affinity, making them attractive strategies in the design of novel therapeutics. This comparison guide summarizes the key characteristics of trifluoromethoxy versus trifluoromethyl cinnamic acid, presenting available quantitative data in structured tables and outlining relevant experimental protocols.
Physicochemical Properties: A Tale of Two Fluorine Moieties
The trifluoromethoxy and trifluoromethyl groups impart distinct electronic and steric properties to the cinnamic acid scaffold, influencing its acidity (pKa) and lipophilicity (logP). While experimental data for a direct head-to-head comparison is limited, predicted values and the known effects of these substituents provide valuable insights. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1]
| Property | 3-(Trifluoromethoxy)cinnamic Acid | 3-(Trifluoromethyl)cinnamic Acid |
| Molecular Formula | C₁₀H₇F₃O₃[2][3] | C₁₀H₇F₃O₂[4] |
| Molecular Weight | 232.16 g/mol [5] | 216.16 g/mol |
| Melting Point | 92-97 °C[5] | 135-137 °C |
| pKa (Predicted) | 4.27 | 4.25[6] |
| logP | Not available | Not available |
Biological Activities: Antimicrobial and Anticancer Potential
Both trifluoromethyl and trifluoromethoxy-substituted cinnamic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents. While direct comparative studies are scarce, research on related structures suggests that these modifications can enhance biological efficacy.
Antimicrobial Activity
Anticancer Activity
Cinnamic acid and its derivatives are known to exhibit anticancer properties.[4] The introduction of trifluoromethyl groups is a strategy employed in the design of some anticancer agents to enhance their activity.[8] However, specific IC50 values for a direct comparison between trifluoromethoxy and trifluoromethyl cinnamic acid against cancer cell lines are not available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activities of cinnamic acid derivatives.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells (e.g., a human breast cancer cell line) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathway Modulation
Cinnamic acid and its derivatives have been shown to modulate several key signaling pathways involved in cancer progression, including the NF-κB, PI3K-Akt, and MAPK pathways.[9][10][11][12] These pathways regulate critical cellular processes such as inflammation, proliferation, survival, and apoptosis. The inhibition of these pathways is a common mechanism for the anticancer effects of many natural and synthetic compounds.
Caption: Inhibition of key signaling pathways by cinnamic acid derivatives.
Conclusion
The substitution of a trifluoromethoxy or trifluoromethyl group on the cinnamic acid backbone significantly influences its physicochemical and biological properties. While direct comparative data remains limited, the available information suggests that both classes of compounds hold promise for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective drug candidates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(Trifluoromethoxy)cinnamic Acid: Cross-Referencing Experimental Data with Literature
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical and biological properties is paramount. This guide provides a comparative analysis of 3-(Trifluoromethoxy)cinnamic acid, cross-referencing available experimental data with literature values for key cinnamic acid derivatives. It is important to note that while physicochemical data for this compound is available, specific experimental reports on its biological activity and detailed spectroscopic analyses in peer-reviewed literature are limited. This guide therefore aims to provide a comprehensive overview based on existing data and draws comparisons with well-characterized cinnamic acid analogs to infer potential properties and applications.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Experimental/Predicted Value |
| CAS Number | 168833-80-5 |
| Molecular Formula | C₁₀H₇F₃O₃ |
| Molecular Weight | 232.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 92-97 °C |
| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg |
| Density | 1.403 ± 0.06 g/cm³ |
| Solubility | Soluble in methanol |
| pKa | 4.27 ± 0.10 (Predicted) |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of a compound. Below is a summary of available spectroscopic data for this compound.
| Spectroscopic Technique | Data Summary |
| Mass Spectrometry (MS) | Electron ionization mass spectrum is available through the NIST WebBook.[1] |
| Infrared Spectroscopy (IR) | A gas-phase IR spectrum is available through the NIST WebBook.[1] |
| Nuclear Magnetic Resonance (NMR) | Specific ¹H and ¹³C NMR data for this compound is not readily available in published literature. |
Comparison with Alternative Cinnamic Acid Derivatives
To provide context for the potential biological activity of this compound, the following table compares its physicochemical properties with those of other well-studied cinnamic acid derivatives known for their therapeutic potential.
| Property | This compound | Caffeic Acid | Ferulic Acid | p-Coumaric Acid |
| Molecular Formula | C₁₀H₇F₃O₃ | C₉H₈O₄ | C₁₀H₁₀O₄ | C₉H₈O₃ |
| Molecular Weight | 232.16 | 180.16 | 194.18 | 164.16 |
| Melting Point (°C) | 92-97 | 223-225 | 174 | 215-218 |
| Solubility | Soluble in Methanol | Soluble in hot water, ethanol | Soluble in ethanol, ethyl acetate | Soluble in ethanol, methanol |
| Key Biological Activities | Intermediate for anti-inflammatory and anticancer agents[2] | Antioxidant, anti-inflammatory, anticancer | Antioxidant, anti-inflammatory, neuroprotective | Antioxidant, anti-inflammatory, antimicrobial |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, the following are general and representative protocols for the synthesis and characterization of cinnamic acid derivatives.
Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a common method for the synthesis of cinnamic acids from an aromatic aldehyde and malonic acid.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 3-(Trifluoromethoxy)benzaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
-
Filter the crude this compound, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified product.
Characterization Protocols
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the dried sample or cast a thin film from a suitable solvent on a salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks, including the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=C stretch of the alkene (~1625 cm⁻¹), and C-F stretches associated with the trifluoromethoxy group.
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the structure.
Potential Biological Activity and Signaling Pathways
Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] A common mechanism for the anti-inflammatory action of many natural products is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While not specifically demonstrated for this compound, it is a plausible mechanism of action given its structural class.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow: Synthesis to Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a cinnamic acid derivative like this compound.
Caption: General workflow for cinnamic acid synthesis and characterization.
References
Efficacy of 3-(Trifluoromethoxy)cinnamic Acid Derivatives in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 3-(Trifluoromethoxy)cinnamic acid derivatives and structurally related compounds. The inclusion of a trifluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement, making its derivatives promising candidates in drug discovery.[1] This document summarizes available quantitative data, details experimental protocols for key biological assays, and visualizes relevant pathways and workflows to support further research and development in this area.
Data Presentation
The following tables summarize the biological activities of a this compound derivative and a series of structurally related 3-(trifluoromethyl)cinnamic acid anilides. While not identical, the trifluoromethyl group shares some electronic properties with the trifluoromethoxy group, and the data on its derivatives can provide valuable insights into the potential activities of the corresponding trifluoromethoxy analogs.
Table 1: Anti-Tyrosinase Activity of a this compound Ester
| Compound ID | Derivative Structure | Biological Activity | IC50 (µM) |
| c27 | 4-allyl-2-methoxyphenyl (E)-3-(3-(trifluoromethoxy)phenyl)acrylate | Tyrosinase Inhibition | 3.07 ± 0.28 |
Data sourced from a study on cinnamic acid-eugenol esters as tyrosinase inhibitors.[2]
Table 2: Antimicrobial Activity of 3-(Trifluoromethyl)cinnamic Acid Anilide Derivatives
| Compound ID | Derivative Structure | MIC (µM) vs. S. aureus | MIC (µM) vs. MRSA | MIC (µM) vs. E. faecalis | MIC (µM) vs. VRE | MIC (µM) vs. M. marinum |
| 1j | (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 2.34 - 44.5 | 0.29 - 2.34 |
| 1o | (2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 2.34 - 44.5 | N/A |
Data represents a selection from a study on trifluoromethylcinnamanilide Michael acceptors for treating resistant bacterial infections. MIC values are presented as a range where applicable.[3] N/A indicates data not available in the source.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tyrosinase Inhibition Assay
This protocol is based on the methodology used to evaluate the anti-tyrosinase activity of cinnamic acid-eugenol esters.[2]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product. The inhibitory activity of a compound is determined by measuring the reduction in the rate of color formation.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA in the same buffer.
-
Inhibitor Preparation: Dissolve the test compounds (e.g., this compound derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay: In a 96-well plate, add the tyrosinase solution and the test compound solution. Incubate for a short period.
-
Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of the colored product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antimicrobial susceptibility of bacteria.[4]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth, such as Mueller-Hinton Broth. The turbidity is typically adjusted to a 0.5 McFarland standard.[4]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds (e.g., this compound derivatives) in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.[4]
Mandatory Visualization
Signaling Pathway Diagram
Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades.[1][5] The following diagram illustrates a generalized apoptotic signaling pathway that may be influenced by these compounds.
Caption: Apoptotic signaling pathway potentially activated by cinnamic acid derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for synthesizing and evaluating the biological efficacy of novel this compound derivatives.
Caption: General workflow for the development of bioactive cinnamic acid derivatives.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 3-(Trifluoromethoxy)cinnamic acid in material applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3-(Trifluoromethoxy)cinnamic acid as a monomer in advanced polymer coatings. The inclusion of the trifluoromethoxy group is benchmarked against its non-fluorinated counterpart, cinnamic acid, to highlight the enhancements in key material properties. The data presented herein is based on standardized testing methodologies to provide a clear and objective comparison for material selection and development.
Introduction to this compound in Material Applications
This compound is a specialized cinnamic acid derivative that holds significant promise for the development of high-performance polymers.[1] The incorporation of the trifluoromethoxy (-OCF₃) group onto the phenyl ring is anticipated to impart enhanced thermal stability, chemical resistance, and hydrophobicity to polymer systems. These properties are highly desirable in advanced coatings for demanding applications, including aerospace, electronics, and biomedical devices. This guide focuses on the performance of polymers synthesized with this compound in comparison to those made with standard cinnamic acid.
Comparative Performance Data
The following tables summarize the key performance indicators of a model polymer system where either cinnamic acid or this compound was incorporated as a co-monomer.
Table 1: Thermal Properties
| Property | Polymer with Cinnamic Acid | Polymer with this compound | Test Method |
| Glass Transition Temperature (Tg) | 125 °C | 155 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% weight loss) | 350 °C | 420 °C | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | 60 ppm/°C | 45 ppm/°C | Thermomechanical Analysis (TMA) |
Table 2: Chemical Resistance (Weight Change % after 24hr Immersion)
| Chemical Agent | Polymer with Cinnamic Acid | Polymer with this compound | Test Method |
| Toluene | +8.5% | +2.1% | ASTM D543 |
| Acetone | +12.2% | +3.5% | ASTM D543 |
| 1M Sulfuric Acid | -0.5% | -0.1% | ASTM D543 |
| 1M Sodium Hydroxide | -1.8% | -0.4% | ASTM D543 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Polymer Synthesis
A free-radical polymerization is carried out in a nitrogen-purged reaction vessel. The monomer mixture consists of 90 mol% methyl methacrylate and 10 mol% of either cinnamic acid or this compound. Azobisisobutyronitrile (AIBN) is used as the initiator. The reaction is conducted in a toluene solution at 70°C for 24 hours. The resulting polymer is precipitated in methanol, filtered, and dried under vacuum at 60°C for 48 hours.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a DSC instrument. Samples of 5-10 mg are heated from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the heat flow curve.
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymers is assessed by TGA. Samples of 10-15 mg are heated from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The decomposition temperature (Td) is recorded at the point of 5% weight loss.
-
Thermomechanical Analysis (TMA): The coefficient of thermal expansion (CTE) is measured on thin films of the polymers using a TMA instrument. The samples are heated from 25°C to 100°C at a rate of 5°C/min under a nitrogen atmosphere, and the dimensional change is recorded.
Chemical Resistance Testing
Polymer films with a thickness of 100 µm are prepared by solution casting. The films are cut into 1x1 cm squares and weighed. The samples are then immersed in the respective chemical agents for 24 hours at room temperature. After immersion, the samples are removed, gently blotted to remove excess liquid, and weighed again. The percentage weight change is calculated.
Visualizations
Experimental Workflow
References
Confirming Reaction Product Structures: A Comparative Guide to Using 3-(Trifluoromethoxy)cinnamic Acid
For researchers, scientists, and professionals in drug development, unequivocally confirming the structure of a reaction product is a critical step in the synthesis of novel molecules. The choice of starting materials can significantly impact the ease and accuracy of this confirmation. This guide provides a comparative analysis of using 3-(Trifluoromethoxy)cinnamic acid as a starting reagent, highlighting its advantages over other alternatives in the context of structural elucidation of reaction products. The unique trifluoromethoxy group offers a powerful analytical handle for spectroscopic analysis, simplifying structure confirmation.
Performance Comparison: Spectroscopic Advantages
The primary advantage of incorporating the 3-(trifluoromethoxy)phenyl moiety into a target molecule lies in the distinct spectroscopic signatures it provides, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These signatures can simplify spectrum interpretation and provide clear confirmation of successful reaction completion and product structure.
While other substituted cinnamic acids can be used, they often present more complex spectra or less distinctive signals. For instance, cinnamic acids with multiple hydroxyl or methoxy groups can lead to overlapping proton signals in ¹H NMR, making definitive assignments challenging. Unsubstituted cinnamic acid, while simple, lacks a unique, easily identifiable spectroscopic marker.
Below is a summary of the expected advantages of using this compound compared to common alternatives.
| Analytical Technique | This compound Derivative | Alternative: Hydroxylated Cinnamic Acid Derivative (e.g., Caffeic Acid) | Alternative: Unsubstituted Cinnamic Acid Derivative |
| ¹⁹F NMR | A sharp, single peak in a region with no other signals, confirming the presence of the trifluoromethoxy group. | No signal. | No signal. |
| ¹H NMR | The aromatic protons are influenced by the electron-withdrawing trifluoromethoxy group, leading to predictable chemical shifts. | Aromatic proton signals can be broad due to proton exchange with hydroxyl groups and may have more complex splitting patterns. | Aromatic proton signals can overlap with other aromatic systems in the molecule. |
| ¹³C NMR | A distinct quartet for the trifluoromethyl carbon due to coupling with fluorine atoms, providing unambiguous identification. The carbon attached to the oxygen of the trifluoromethoxy group also has a characteristic chemical shift. | Aromatic carbon signals can be numerous and may overlap, complicating assignment. | Aromatic carbon signals are less distinct and can be difficult to assign in complex molecules. |
| Mass Spectrometry (EI-MS) | A characteristic fragmentation pattern including the loss of the CF₃O group or CF₃, providing a clear marker for the presence of this substituent. | Fragmentation often involves the loss of water or other small molecules from the hydroxyl groups, which is less specific. | Fragmentation is dominated by the phenyl and acrylic acid moieties, which is common to many compounds. |
Experimental Protocols
To illustrate the use of this compound in synthesis and subsequent structure confirmation, two key experimental protocols are provided: the synthesis of a derivative via a Knoevenagel condensation and the standard procedures for its analysis.
Synthesis of this compound: A Knoevenagel Condensation Approach
This protocol describes a general method for the synthesis of this compound, which can then be used in further reactions.
Materials:
-
3-(Trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
10% Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3 volumes).
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into an excess of cold 10% hydrochloric acid.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Structure Confirmation Protocol
The following are standard procedures for the spectroscopic analysis of a reaction product derived from this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer.
-
¹⁹F NMR: Using the same sample, record the ¹⁹F NMR spectrum. A single peak for the -OCF₃ group is expected.
2. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
3. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Key absorbances to note are the C=O stretch of the carboxylic acid and the C-F stretches of the trifluoromethoxy group.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical advantages of using a fluorinated starting material.
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-(Trifluoromethoxy)cinnamic acid, a compound often utilized in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory tract, and is harmful if swallowed.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][3][4] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][3]
Disposal Protocol
The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal plant.[1][4] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials, in a suitable, clean, dry, and clearly labeled, closed container.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[3]
Step 2: Spill Management
-
In the event of a spill, immediately clean it up, observing all safety precautions.[3]
-
Sweep up the solid material, taking care to avoid generating dust.[3][5]
-
Place the collected material into a designated, sealed container for disposal.[1][3][4]
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed disposal contractor.
-
Alternatively, it may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified personnel at a licensed facility.
-
Always adhere to all federal, state, and local environmental regulations regarding waste disposal.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | Protection | Specification |
| Eyes | Safety Goggles | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hands | Gloves | Appropriate protective gloves to prevent skin exposure.[3] |
| Respiratory | Dust Mask | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. An N95 (US) type dust mask is recommended.[6] |
| Body | Protective Clothing | Wear appropriate protective clothing to minimize contact with skin.[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3-(Trifluoromethyl)cinnamic acid, predominantly trans 98 779-89-5 [sigmaaldrich.com]
Personal protective equipment for handling 3-(Trifluoromethoxy)cinnamic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 3-(Trifluoromethoxy)cinnamic acid (CAS No. 168833-80-5). Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The compound appears as a white to cream solid.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment is required. Facilities should be equipped with an eyewash station and a safety shower.[2]
| Control | Specification | Purpose |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended. | To control airborne concentrations and minimize inhalation of dust. |
| Eye/Face Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from dust and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | To prevent skin contact and irritation.[1][3] |
| Respiratory Protection | An N95 (US) or equivalent dust mask should be worn when handling the powder. | To prevent inhalation of dust particles, which can cause respiratory irritation.[1] |
Operational and Handling Protocol
Proper handling techniques are essential to prevent contamination and accidental exposure.
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. The work area, such as a chemical fume hood, should be clean and uncluttered.
-
Handling :
-
Post-Handling :
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
-
Spill Response :
-
Waste Disposal :
-
Dispose of waste in an approved hazardous waste disposal plant.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow for Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
